Product packaging for Diisopropylammoniumdichloracetat(Cat. No.:CAS No. 660-27-5)

Diisopropylammoniumdichloracetat

Cat. No.: B1201581
CAS No.: 660-27-5
M. Wt: 230.13 g/mol
InChI Key: ILKBHIBYKSHTKQ-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Investigations

The history of diisopropylammonium dichloroacetate (B87207) (DADA), also referred to as DIPA-DCA, is intertwined with the mid-20th-century investigation of a substance called pangamic acid, once labeled "vitamin B15". Pangamic acid was first isolated from apricot seeds in 1951. Later analysis in 1958 revealed that commercial pangamic acid was not a single, pure compound but rather a mixture, with diisopropylammonium dichloroacetate being an active component alongside substances like sodium gluconate and glycine.

Initial academic interest in the compound itself began to emerge in the early 1960s. One of the earliest documented investigations was a 1962 report by Lorini and Ciman, which noted that diisopropylammonium dichloroacetate increased oxygen consumption in diabetic rats. nih.gov This early study was a precursor to further research into the metabolic effects of related compounds. nih.gov By 1970, research had identified dichloroacetate (DCA) as the metabolically active part of the DADA molecule. chemicalbook.com A study from that year by Stacpoole and Felts examined the effects of both diisopropylammonium dichloroacetate and sodium dichloroacetate on glucose and fat metabolism in both normal and diabetic tissues. nih.govdntb.gov.ua These foundational studies established the basis for decades of subsequent research into the pharmacological and biochemical properties of dichloroacetate and its derivatives. nih.govdntb.gov.ua

Chemical Relationship to Dichloroacetate (DCA) and Derivatives

Diisopropylammonium dichloroacetate (DADA) is chemically a derivative of dichloroacetic acid (DCA). nih.govfrontiersin.org Specifically, it is the salt formed from the acid-base reaction between dichloroacetic acid and the organic base diisopropylamine (B44863). chemicalbook.com

Dichloroacetic acid (CHCl₂CO₂H) is an analogue of acetic acid where two of the three hydrogen atoms on the methyl group are substituted with chlorine atoms. nih.govwikipedia.org This substitution significantly increases the acidity of the molecule compared to acetic acid. wikipedia.org When dichloroacetic acid reacts with diisopropylamine [(CH₃)₂CH]₂NH, the acidic proton from the carboxylic acid group is transferred to the nitrogen atom of the amine. This results in the formation of the diisopropylammonium cation {[(CH₃)₂CH]₂NH₂}⁺ and the dichloroacetate anion (CHCl₂CO₂⁻). These two ions are held together by an ionic bond to form the salt, diisopropylammonium dichloroacetate.

The active moiety of the DADA compound is considered to be the dichloroacetate anion. frontiersin.orgoncotarget.com Research often compares the effects of DADA directly with sodium dichloroacetate to understand the influence of the cation (diisopropylammonium vs. sodium) on its activity. nih.gov For instance, studies have investigated differences in their ability to inhibit pyruvate (B1213749) dehydrogenase kinase, an enzyme involved in glucose metabolism. oncotarget.com Dichloroacetic acid itself can be prepared through methods such as the reduction of trichloroacetic acid or from chloral (B1216628) hydrate. wikipedia.org

Table 1: Chemical Properties of Diisopropylammonium Dichloroacetate

Property Value Source
CAS Number 660-27-5 chemicalbook.comnih.govmedkoo.comscbt.com
Molecular Formula C₈H₁₇Cl₂NO₂ nih.govmedkoo.com
Molecular Weight 230.13 g/mol nih.govscbt.com
Canonical SMILES CC(C)N(C(C)C)C(=O)C(Cl)Cl nih.gov
IUPAC Name N,N-bis(propan-2-yl)acetamide nih.gov

Table 2: Comparative Research Findings of DADA vs. DCA

Finding DADA (Diisopropylammonium dichloroacetate) DCA (Dichloroacetate) Study Context Source
IC₅₀ in MDA-MB-231 cells 7.1 ± 1.1 mmol/L 15.6 ± 2.0 mmol/L In vitro anti-tumor capability in a breast adenocarcinoma cell line. medkoo.com
Metabolic Effect Inhibits lactic acid production and reduces glucose uptake. Increases aerobic oxidation of glucose and reduces lactic acid production. In vitro study on MDA-MB-231 breast cancer cells. oncotarget.com
Anti-tumor Efficacy Demonstrated superior anti-tumor efficacy in a subcutaneous breast tumor model. Showed anti-tumor properties. In vivo and in vitro comparison in a breast cancer model. nih.govoncotarget.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17Cl2NO2 B1201581 Diisopropylammoniumdichloracetat CAS No. 660-27-5

Properties

CAS No.

660-27-5

Molecular Formula

C8H17Cl2NO2

Molecular Weight

230.13 g/mol

IUPAC Name

2,2-dichloroacetate;di(propan-2-yl)azanium

InChI

InChI=1S/C6H15N.C2H2Cl2O2/c1-5(2)7-6(3)4;3-1(4)2(5)6/h5-7H,1-4H3;1H,(H,5,6)

InChI Key

ILKBHIBYKSHTKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]C(C)C.C(C(=O)[O-])(Cl)Cl

Other CAS No.

660-27-5

Pictograms

Irritant

Synonyms

di-isopropylamine dichloroacetate
diisopropylamine dichloroacetate
diisopropylammonium dichloroethanoate
DIPA
dipromonium

Origin of Product

United States

Synthesis and Chemical Transformations in Research Contexts

Synthetic Methodologies

The creation of diisopropylammonium dichloroacetate (B87207) is primarily achieved through two main synthetic pathways: acylation-neutralization approaches and more direct reaction protocols.

Acylation-Neutralization Approaches

This synthetic strategy is a two-step process. Initially, a reactive derivative of dichloroacetic acid, typically an acylating agent, is formed. This is followed by a neutralization step with diisopropylamine (B44863). A common method involves the conversion of dichloroacetic acid into the more reactive dichloroacetyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂). The subsequent reaction of dichloroacetyl chloride with diisopropylamine results in the formation of N,N-diisopropyldichloroacetamide, with the elimination of hydrogen chloride. This byproduct is usually neutralized by an excess of the amine base. It is important to note that this particular sequence leads to the corresponding amide rather than the salt. A direct acylation-neutralization to yield the salt would necessitate the in-situ neutralization of newly formed dichloroacetic acid.

Direct Reaction Protocols

The most prevalent and straightforward synthesis of diisopropylammonium dichloroacetate involves a direct acid-base reaction between dichloroacetic acid and diisopropylamine. wikipedia.org This reaction is typically conducted in an appropriate solvent.

One established method details the dissolution of diisopropylamine in a solvent mixture of acetone (B3395972) and cyclohexane. wikipedia.org Dichloroacetic acid is then introduced dropwise into the heated and stirred solution. As the solution cools, the diisopropylammonium dichloroacetate salt precipitates and is subsequently isolated through filtration.

An alternative direct protocol involves the use of diethyl ether as the solvent. In this method, dichloroacetic acid is dissolved in diethyl ether, followed by the slow addition of diisopropylamine under cooled and stirred conditions, leading to the precipitation of the final product.

The fundamental reaction is represented as: CHCl₂COOH + (CH(CH₃)₂)₂NH → [(CH(CH₃)₂)₂NH₂]⁺[CHCl₂COO]⁻

Chemical Reactivity and Derivatization Studies

The chemical behavior of diisopropylammonium dichloroacetate is largely governed by the reactivity of the dichloroacetate anion, as the diisopropylammonium cation remains relatively stable under a variety of reaction conditions. The dichloroacetate component can participate in oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Pathways and Products

The oxidation of the dichloroacetate anion has been a subject of investigation, especially within biological and environmental research. In metabolic pathways, dichloroacetate can be oxidized to form glyoxylate. nih.gov This transformation involves the removal of both chlorine atoms.

From a chemical standpoint, the oxidation of dichloroacetic acid with a potent oxidizing agent can lead to its decomposition into carbon dioxide, water, and chlorine gas. youtube.com Furthermore, advanced oxidation processes (AOPs) have been utilized for the degradation of dichloroacetic acid in aqueous environments. These techniques often rely on the generation of highly reactive hydroxyl radicals (•OH) to break down the molecule. For instance, a system employing zero-valent aluminum in an acidic medium has been shown to effectively degrade dichloroacetic acid through the action of these radicals. researchgate.net

Oxidation MethodReactants/ConditionsMajor Products
Metabolic OxidationDichloroacetate, EnzymesGlyoxylate
Strong Chemical OxidationDichloroacetic acid, Strong oxidizing agentCO₂, H₂O, Cl₂ youtube.com
Advanced Oxidation ProcessDichloroacetic acid, Zero-valent aluminum/H⁺Degradation products (via •OH radicals) researchgate.net

Reduction Processes and Products

The reduction of the dichloroacetate moiety can be accomplished through several chemical routes. Catalytic hydrogenation is a widely used technique for the reduction of halogenated organic compounds. In this context, dichloroacetic acid can be reduced to monochloroacetic acid or further to acetic acid by treatment with hydrogen gas in the presence of a noble metal catalyst like palladium. nih.goviarc.fr A method for the selective reduction of dichloroacetic acid in a mixture with monochloroacetic acid has been developed, utilizing hydrogen gas and a group VIII noble metal catalyst at elevated temperatures. google.com

The use of metal hydrides presents another avenue for reduction. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to their corresponding alcohols. uop.edu.pk Consequently, the reaction of dichloroacetic acid with a strong hydride agent is expected to yield 2,2-dichloroethanol. The reactivity among metal hydrides varies, with LiAlH₄ being significantly more powerful than sodium borohydride (B1222165) (NaBH₄). uop.edu.pk

Electrochemical methods also offer a means of reduction. For example, the controlled potential electrolysis of trichloroacetic acid can produce dichloroacetic acid, illustrating a stepwise reduction of polychlorinated acetic acids. acs.org

Reduction MethodReactants/ConditionsMajor Products
Catalytic HydrogenationDichloroacetic acid, H₂, Noble metal catalyst (e.g., Pd)Monochloroacetic acid, Acetic acid nih.goviarc.fr
Metal Hydride ReductionDichloroacetic acid, LiAlH₄2,2-Dichloroethanol (expected) uop.edu.pk
Electrochemical ReductionTrichloroacetic acidDichloroacetic acid acs.org

Nucleophilic Substitution Reactions

The two chlorine atoms attached to the alpha-carbon of the dichloroacetate anion are susceptible to attack by nucleophiles. This reactivity is amplified by the electron-withdrawing effect of the adjacent carboxylate group. The principles of nucleophilic acyl substitution are also pertinent, especially when considering derivatives such as esters and amides of dichloroacetic acid. masterorganicchemistry.com

These reactions typically proceed via a tetrahedral intermediate formed upon the nucleophile's attack on the carbonyl carbon, followed by the elimination of a leaving group. For dichloroacetate derivatives, nucleophilic attack can also occur at the α-carbon.

Studies on N-aryl-2-chloroacetamides, which are structurally analogous to dichloroacetamide, have demonstrated the facile replacement of the chlorine atom by various nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net This suggests a similar reactivity for the dichloroacetate moiety towards strong nucleophiles.

For instance, the reaction of dichloroacetate esters with amines, a process known as aminolysis, is expected to produce dichloroacetamides. youtube.com In a similar fashion, reaction with alkoxides can result in the formation of different esters through transesterification.

DerivativeReactant/NucleophileReaction TypeExpected Product
Dichloroacetate EsterAmineAminolysisDichloroacetamide youtube.com
Dichloroacetate EsterAlkoxideTransesterificationNew Ester
DichloroacetamideSulfur NucleophileNucleophilic SubstitutionThio-substituted acetamide (B32628) researchgate.net

Hydrolysis and Dissociation Characteristics

Diisopropylammonium dichloroacetate (DIPA) is the salt formed from the reaction of a weak base, diisopropylamine, and a moderately strong acid, dichloroacetic acid. chemicalbook.comwikipedia.org When dissolved in a protic solvent such as water, the salt readily dissociates into its constituent ions: the diisopropylammonium cation ([CH(CH₃)₂]₂NH₂⁺) and the dichloroacetate anion (Cl₂CHCOO⁻).

Being soluble in water, ethanol, and chloroform, but only slightly soluble in ether, its dissociation is a key characteristic in various chemical environments. chemicalbook.com In aqueous solutions, an equilibrium is established as follows:

Dissociation: C₈H₁₇Cl₂NO₂ (s) ⇌ [ (CH₃)₂CH ]₂NH₂⁺ (aq) + Cl₂CHCOO⁻ (aq)

Hydrolysis of the Cation: [ (CH₃)₂CH ]₂NH₂⁺ (aq) + H₂O (l) ⇌ [ (CH₃)₂CH ]₂NH (aq) + H₃O⁺ (aq)

The precise equilibrium constants for these reactions under various conditions are a subject for detailed physical chemistry studies.

Role as a Catalyst and Ligand in Organic Synthesis

Diisopropylammonium dichloroacetate is described in some chemical literature as a compound that can be used as a catalyst and ligand in various organic reactions. medchemexpress.com The presence of both a secondary ammonium (B1175870) cation and a carboxylate anion allows for potential interactions with various substrates and metal centers. However, specific, well-documented examples in peer-reviewed literature for the following applications are limited. The subsequent sections describe the theoretical roles based on the compound's structure and general catalytic principles.

Facilitation of Olefin Addition Reactions

In the context of olefin addition reactions, the components of diisopropylammonium dichloroacetate could theoretically play distinct roles. The dichloroacetate anion could, in some contexts, act as a nucleophile or influence the polarity of a reaction medium. The diisopropylammonium cation could potentially act as a phase-transfer catalyst or engage in hydrogen bonding to activate a substrate. mdpi.com For instance, in atom transfer radical addition (ATRA) reactions, which are a method for forming substituted cyclopropanes from olefins, various catalysts are employed, but the specific use of diisopropylammonium dichloroacetate is not prominently documented in available research. nih.gov While some vendor literature suggests a role for this compound in olefin additions, detailed mechanistic studies or specific synthetic protocols are not widely reported. medchemexpress.com

Catalysis in Carbonylation Processes

Carbonylation reactions, which introduce carbon monoxide into organic substrates, are fundamental in industrial chemistry and are often catalyzed by transition metal complexes. rsc.orgmdpi.com In such systems, ligands are crucial for stabilizing the metal center and modulating its reactivity. The dichloroacetate anion (DCA) has the potential to act as a ligand, coordinating to a metal center through its carboxylate oxygen atoms. guidetopharmacology.org The diisopropylammonium cation would serve as the counterion.

Despite this potential, the application of diisopropylammonium dichloroacetate as a primary catalyst or ligand in major carbonylation processes is not extensively detailed in scientific literature. medchemexpress.com Research in palladium-catalyzed carbonylation, for example, explores a wide variety of ligands and conditions, but does not specifically highlight this particular salt. mdpi.com

Application in Asymmetric Catalytic Reactions

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, vital in pharmaceuticals and materials science. mdpi.com This is typically achieved using chiral catalysts. Diisopropylammonium dichloroacetate itself is an achiral salt and therefore cannot be used directly as a catalyst for asymmetric synthesis.

However, the broader concept of using chiral cations to induce enantioselectivity in reactions involving an anionic metal catalyst (chiral cation-directed catalysis) is an area of active research. cam.ac.uk In this strategy, a bulky, chiral cation, structurally more complex than diisopropylammonium, is paired with an anionic catalyst. The chiral cation helps create a chiral environment around the catalytic center, influencing the stereochemical outcome of the reaction.

While this demonstrates a potential pathway where a derivative of the diisopropylammonium cation could be synthetically useful, there is no evidence to suggest that the simple, achiral diisopropylammonium dichloroacetate is used in asymmetric catalytic reactions. medchemexpress.comcam.ac.uk

Molecular and Cellular Mechanisms of Action in Research Models

Dichloroacetate (B87207) Anion as the Primary Metabolically Active Moiety

Diisopropylammonium dichloroacetate is a salt composed of a diisopropylamine (B44863) cation and a dichloroacetate anion. wikipedia.org Research has identified the dichloroacetate (DCA) anion as the key component responsible for the compound's pharmacological activity. lookchem.com DCA, a structural analog of pyruvate (B1213749), exerts its effects by interacting with crucial mitochondrial enzymes, thereby modulating cellular metabolism. nih.govnih.gov Its primary mechanism involves the inhibition of pyruvate dehydrogenase kinase (PDK), which subsequently activates the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper linking glycolysis to the tricarboxylic acid (TCA) cycle. oup.comyoutube.com This action shifts the cell's energy production from glycolysis towards glucose oxidation. nih.gov

Pyruvate Dehydrogenase Kinase (PDK) Inhibition

Dichloroacetate is a well-established inhibitor of pyruvate dehydrogenase kinase (PDK). oup.comashpublications.org PDKs are a family of four isoenzymes (PDK1, PDK2, PDK3, PDK4) that act as molecular switches, regulating the activity of the pyruvate dehydrogenase complex (PDC) through phosphorylation. nih.govwikipedia.org By phosphorylating specific serine residues on the E1α subunit of the PDC, PDK inactivates the complex. oup.comwikipedia.org DCA functions as a pyruvate mimetic, inhibiting PDK activity and thus preventing the inactivation of the PDC. nih.govdcaguide.org This inhibition is a central mechanism by which DCA alters cellular metabolism, promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle. youtube.comnih.gov

The four PDK isoforms exhibit tissue-specific expression patterns and varying sensitivities to inhibition by dichloroacetate. nih.govnih.gov Enzymatic assays have demonstrated that PDK2 is the most sensitive to DCA inhibition, while PDK3 is the most resistant. nih.govdcaguide.org PDK1 and PDK4 show intermediate sensitivity. nih.govdcaguide.org This differential sensitivity means that tissues expressing higher levels of the more sensitive isoforms, like PDK2, are more responsive to DCA's effects on PDC activation. nih.gov Despite being less sensitive than PDK2, DCA has been shown to potently reduce the abundance of the PDK1 protein in multiple cell types, indicating that its action is not limited to direct inhibition alone. nih.gov

Relative Sensitivity of PDK Isoforms to Dichloroacetate (DCA) Inhibition

PDK IsoformRelative Sensitivity to DCAPrimary Tissue Expression
PDK1IntermediateHeart, pancreatic islets, skeletal muscle nih.gov
PDK2Most SensitiveUbiquitous (all tissues) oup.comnih.gov
PDK3Least SensitiveTestes, kidney, brain nih.gov
PDK4IntermediateHeart, skeletal muscle, kidney, pancreatic islets nih.gov

This table summarizes the differential sensitivity and primary tissue distribution of the four human PDK isoforms. The sensitivity order is generally cited as PDK2 > PDK4 ≈ PDK1 > PDK3. nih.govnih.govijper.org

As a structural analog of pyruvate, dichloroacetate competes for the same binding site on the pyruvate dehydrogenase kinase. nih.gov Structural and mutational analyses have revealed that DCA binds to a small pocket in the N-terminal regulatory (R) domain of PDK. oup.comdcaguide.org The crystal structure of PDK2 in complex with DCA confirms that it occupies the pyruvate-binding site. dcaguide.org While early studies did not observe significant structural changes in PDK2 upon DCA binding, kinetic research suggests a more complex inhibitory mechanism. nih.gov

Kinetic studies indicate that the binding of dichloroacetate to PDK hinders the dissociation of ADP from the enzyme's active site. nih.gov This action results in product inhibition, effectively trapping the enzyme in an inactive state. nih.gov Biochemical studies have shown that DCA and ADP can synergistically inhibit the activity of PDK isoforms. nih.gov This mechanism—slowing the release of ADP—may be explained by a slight relocation of an alpha-helix (α7) toward the ATP-binding site, which likely restricts the movement of the "ATP lid" required for nucleotide exchange. nih.gov

Impact on Pyruvate Dehydrogenase (PDH) Complex Activity

The direct consequence of PDK inhibition by dichloroacetate is the activation of the pyruvate dehydrogenase (PDH) complex. nih.govnih.gov The PDH complex is a large, multi-enzyme structure located in the mitochondrial matrix that catalyzes the irreversible conversion of pyruvate into acetyl-CoA, a key substrate for the TCA cycle and oxidative phosphorylation. wikipedia.orgnih.gov By blocking the inhibitory action of PDK, DCA ensures that the PDH complex remains in its catalytically active state. oup.com This metabolic reprogramming shifts cellular energy production from anaerobic glycolysis toward the more efficient process of mitochondrial glucose oxidation. nih.gov This shift can be observed through increased oxygen consumption rates and decreased lactate (B86563) production. youtube.comashpublications.org

The activity of the PDH complex is regulated by a phosphorylation/dephosphorylation cycle. wikipedia.orgyoutube.com PDK inactivates the complex by phosphorylating serine residues on its E1α subunit. nih.gov Conversely, pyruvate dehydrogenase phosphatase (PDP) removes these phosphate (B84403) groups, thereby reactivating the complex. wikipedia.org Dichloroacetate promotes the active state of PDH by inhibiting PDK, which leads to a decrease in the phosphorylation of the E1α subunit. nih.govfrontiersin.org This results in a higher proportion of dephosphorylated, and therefore active, PDH. nih.gov In research models, treatment with DCA has been shown to reduce phosphorylation at key sites, such as Ser293, within an hour, consistent with acute inhibition of PDK and subsequent activation of the PDH complex. nih.govfrontiersin.org

Modulation of Pyruvate Flux into Mitochondria

Diisopropylammonium dichloroacetate (DADA) primarily exerts its effects through its active moiety, dichloroacetate (DCA). DCA influences the metabolic fate of pyruvate, a critical juncture in cellular energy metabolism. nih.gov It achieves this by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK). nih.govnih.gov PDK's normal function is to phosphorylate and thereby inactivate the pyruvate dehydrogenase complex (PDC). nih.govnih.gov The PDC is a multi-enzyme complex that acts as a gatekeeper, controlling the conversion of pyruvate into acetyl-CoA within the mitochondria. nih.govplos.org

By inhibiting PDK, DCA prevents the inactivation of the PDC. nih.govnih.gov This leads to a higher proportion of the PDC remaining in its active, dephosphorylated state. nih.gov An activated PDC enhances the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for subsequent oxidation. nih.govplos.org This action effectively increases the flux of pyruvate into the mitochondria for oxidative metabolism. nih.govnih.gov Research has shown that DCA can activate pyruvate dehydrogenase in various tissues, including the heart, psoas muscle, adipose tissue, kidney, and liver. nih.gov

Metabolic Reprogramming and Energetic Shifts

The modulation of pyruvate flux by diisopropylammonium dichloroacetate instigates a significant metabolic reprogramming within cells, shifting the balance from anaerobic to aerobic energy production.

By facilitating the entry of pyruvate into the mitochondria and its conversion to acetyl-CoA, diisopropylammonium dichloroacetate (DADA), through its active component dichloroacetate (DCA), promotes oxidative phosphorylation (OXPHOS). nih.govfrontiersin.org The increased availability of acetyl-CoA fuels the tricarboxylic acid (TCA) cycle, leading to the production of reducing equivalents (NADH and FADH2) that subsequently drive the electron transport chain and ATP synthesis via OXPHOS. nih.govplos.org This shift towards mitochondrial oxidation is a key aspect of the metabolic reprogramming induced by the compound. nih.govnih.gov Studies have demonstrated that DCA can stimulate the oxidation of both glucose and lactate to CO2, particularly in astroglia. nih.gov In the context of certain cancers, this forced metabolic switch can increase the production of mitochondrial reactive oxygen species (mtROS). frontiersin.org

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect, where cells metabolize glucose to lactate even in the presence of sufficient oxygen. researchgate.netnih.gov Diisopropylammonium dichloroacetate (DCA) has been shown to reverse this effect. researchgate.netnih.gov By inhibiting pyruvate dehydrogenase kinase (PDK), DCA diverts pyruvate away from its conversion to lactate and towards mitochondrial oxidation. nih.govnih.gov This action directly counteracts the metabolic phenotype of aerobic glycolysis. researchgate.netnih.gov This reversal of the Warburg effect has been observed in various cancer cell lines, including breast cancer and high-grade gliomas, where it is thought to inhibit the growth advantage of these cells. researchgate.netnih.gov

A direct consequence of the reduced aerobic glycolysis induced by diisopropylammonium dichloroacetate (DCA) is a decrease in lactate production. researchgate.netnih.gov By promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle, less pyruvate is available for reduction to lactate by lactate dehydrogenase. nih.govnih.gov This leads to a measurable decrease in both intracellular and extracellular lactate levels. nih.govnih.gov Studies have demonstrated that DCA can significantly inhibit lactate production in various cancer cell models, including non-small cell lung cancer and breast cancer. nih.govnih.gov Furthermore, research in patients with chronic obstructive pulmonary disease has shown that DCA infusion can reduce blood lactate concentrations during exercise. nih.gov In some tumor models, a reduction in the lactate to pyruvate ratio has been observed following DCA treatment. researchgate.net

Influence on Broader Cellular Metabolic Pathways

Interactive Data Table: Effect of Dichloroacetate on Glucose and Lactate Oxidation

Cell TypeSubstrateTreatmentChange in Oxidation Ratep-valueReference
Neurons[14C]glucose100 μM dichloroacetate+5%< 0.05 nih.gov
Neurons[14C]lactate100 μM dichloroacetate+11%Not significant nih.gov
Astroglia[14C]glucose100 μM dichloroacetate+34%< 0.01 nih.gov
Astroglia[14C]lactate100 μM dichloroacetate+36%< 0.01 nih.gov

Fatty Acid Oxidation and Lipid Metabolism Modulation

Diisopropylammonium dichloroacetate (DIPA-DCA) modulates lipid metabolism through various mechanisms, primarily driven by its dichloroacetate (DCA) component. Research indicates that DIPA-DCA promotes the breakdown of fat in the liver. guidechem.com In the body, the compound's constituents, diisopropylamine and dichloroacetic acid, facilitate the synthesis of choline, which interacts with liver fat to form phosphatidylcholine, aiding in the breakdown of hepatic fat. guidechem.com This process also helps transport fat out of the liver by forming lipoproteins, thereby reducing intra-hepatic fat accumulation. guidechem.com

DCA has been shown to inhibit hepatic triglyceride synthesis. nih.gov The mechanism for this may be linked to its ability to lower tissue levels of citrate, a key precursor for the synthesis of cellular lipids. nih.gov Furthermore, DIPA-DCA can inhibit the activity of hormone-sensitive lipase, which suppresses fat mobilization, and also inhibit enzymes crucial for cholesterol and fatty acid synthesis, such as cholesterol synthesis-limiting enzyme and acetyl-CoA carboxylase. guidechem.com Studies in animal models with severe influenza showed that DIPA-DCA administration ameliorated disorders of lipid metabolism in the blood. plos.orgnih.gov

Table 1: Effects of Diisopropylammonium Dichloroacetate on Lipid Metabolism

Mechanism Effect Key Components/Enzymes Involved Reference
Hepatic Fat BreakdownPromotes the breakdown and transport of liver fat.Diisopropylamine, Dichloroacetic acid, Choline, Phosphatidylcholine guidechem.com
Triglyceride SynthesisInhibits the synthesis of triglycerides in the liver.Citrate, Hormone-sensitive lipase, Acetyl-CoA carboxylase guidechem.comnih.gov
Cholesterol SynthesisReduces cholesterol synthesis.Cholesterol synthesis-limiting enzyme guidechem.com
Fatty Acid OxidationEnhances the metabolic activity and oxidation of fatty acids.Not specified guidechem.com

Interplay with the Tricarboxylic Acid (TCA) Cycle

The primary mechanism by which DIPA-DCA and its active component, DCA, interact with the Tricarboxylic Acid (TCA) cycle is through the regulation of the pyruvate dehydrogenase (PDH) complex. nih.govnih.gov The PDH complex is a critical enzyme that acts as a gatekeeper, linking glycolysis in the cytoplasm to the TCA cycle within the mitochondria. nih.gov It catalyzes the conversion of pyruvate into acetyl-CoA, which then enters the TCA cycle to fuel mitochondrial respiration. mdpi.com

The activity of the PDH complex is regulated by a group of enzymes called pyruvate dehydrogenase kinases (PDKs), which inactivate PDH through phosphorylation. oncotarget.com DIPA-DCA functions as an inhibitor of PDK, specifically identified as a novel inhibitor of PDK4. plos.orgnih.govnih.gov By inhibiting PDK, DCA prevents the phosphorylation of the PDH complex, thereby maintaining it in its active state. oncotarget.comnih.gov This enhanced PDH activity promotes the conversion of pyruvate to acetyl-CoA, increasing the substrate flow into the TCA cycle and boosting mitochondrial glucose oxidation. mdpi.comoncotarget.com This metabolic shift from glycolysis to mitochondrial oxidation is a hallmark of DCA's action. nih.gov

Table 2: Mechanism of DIPA-DCA on the TCA Cycle

Target Action of DIPA-DCA Resulting Effect Reference
Pyruvate Dehydrogenase Kinase (PDK/PDK4)InhibitionPrevents phosphorylation and inactivation of the PDH complex. plos.orgnih.govoncotarget.com
Pyruvate Dehydrogenase (PDH) ComplexActivation (indirect)PDH complex remains in its active, unphosphorylated state. plos.orgnih.gov
Pyruvate to Acetyl-CoA ConversionPromotedIncreased conversion of pyruvate into acetyl-CoA. mdpi.com
TCA CycleIncreased Substrate InfluxIncreased availability of acetyl-CoA fuels the TCA cycle and mitochondrial respiration. nih.govmdpi.com

Effects on the Pentose Phosphate Pathway (PPP) Activity

Research has identified that dichloroacetate (DCA) can inhibit the Pentose Phosphate Pathway (PPP), a crucial biosynthetic pathway that branches off from glycolysis. nih.gov The PPP is responsible for producing nucleotide precursors for DNA and RNA synthesis, as well as NADPH, a critical reducing agent for anabolic processes. nih.govkhanacademy.org

Table 3: Impact of Dichloroacetate on the Pentose Phosphate Pathway

Metabolic Event Effect of Dichloroacetate (DCA) Consequence for PPP Reference
PDH ActivationDCA inhibits PDK, activating PDH.More pyruvate is converted to acetyl-CoA for the TCA cycle. nih.gov
Glycolytic FluxAllosteric inhibition of glycolysis by increased ATP from mitochondrial respiration reduces glucose consumption.Levels of glycolytic intermediates (e.g., Glucose-6-phosphate) are decreased. nih.gov
PPP ActivityThe flux through the PPP is reduced.Decreased production of nucleotides and NADPH. nih.govnih.gov

Modulation of Mitochondrial Function and Dynamics

Reactive Oxygen Species (ROS) Production Dynamics

A significant aspect of DIPA-DCA's action on mitochondria is the modulation of reactive oxygen species (ROS) production. Multiple studies have demonstrated that DIPA-DCA and DCA can increase the intracellular levels of mitochondria-derived ROS. nih.govnih.gov This increase in ROS is not merely a byproduct but a key mechanistic factor in some of the compound's observed effects. nih.gov For instance, in esophageal squamous cell carcinoma cells, the DIPA-DCA-induced accumulation of intracellular ROS was identified as the critical element in sensitizing these cancer cells to radiotherapy. nih.govnih.gov In murine tubular cells, DCA was also found to increase ROS production. nih.gov

Table 4: DIPA-DCA and Reactive Oxygen Species (ROS) Production

Cell/Model System Observed Effect Mechanistic Role of ROS Reference
Esophageal Squamous Cell Carcinoma (ESCC)Increased intracellular levels of ROS.Identified as the key factor for radiotherapy sensitization. nih.govnih.gov
Murine Renal Proximal Tubular CellsIncreased ROS production.Potentially involved in altering gene expression and cellular signaling. nih.gov
Pancreatic Cancer Cell LinesEnhancement of ROS production.Contributes to the drug's overall effect on cancer cell vitality. nih.gov

Impact on Mitochondrial Biogenesis and Integrity

Regarding mitochondrial integrity and dynamics, which involve the balance of mitochondrial fusion and fission, DCA has been shown to have a direct impact. In pancreatic cancer cells, DCA treatment led to a reduction in mitochondrial fusion markers in one cell line, contributing to a more fragmented mitochondrial network. nih.gov This structural alteration, along with evidence of increased mitophagy markers, suggests that DCA affects the quality control processes that govern mitochondrial health and integrity. nih.gov

Table 5: Effects of Dichloroacetate on Mitochondrial Biogenesis Markers

Marker Role Effect of DCA Treatment (in neonatal mouse brain after HI) Reference
Pgc1αMaster regulator of mitochondrial biogenesis.mRNA expression not significantly changed at 6h, but significantly increased at 24h post-injury compared to vehicle. oncotarget.com
TfamKey activator of mitochondrial transcription and replication.mRNA expression not significantly changed after injury or with DCA treatment. oncotarget.com
Nrf1Transcription factor for cellular growth and mitochondrial respiration genes.mRNA expression significantly increased at 24h post-injury; DCA treatment did not further alter this increase. oncotarget.com

Other Investigated Cellular and Molecular Interactions

Beyond its well-documented role as an inhibitor of pyruvate dehydrogenase kinase, diisopropylammonium dichloroacetate (DADA) has been investigated for other cellular and molecular interactions that may contribute to its observed effects in research models. These include its influence on the physical properties of cellular membranes and its interaction with key ion-transporting enzymes.

Research has suggested that diisopropylammonium dichloroacetate may enhance the fluidity of hepatocyte membranes. This effect is reportedly achieved by promoting the sequential methylation of membrane phospholipids. An increase in membrane fluidity can have significant downstream consequences on cellular function, as the plasma membrane is a dynamic structure that hosts a multitude of enzymes, receptors, and transport proteins. The fluidity of the lipid bilayer can influence the activity of these embedded proteins and modulate cellular signaling pathways.

Studies have indicated that diisopropylammonium dichloroacetate can increase the activity of Na+/K+-ATPase. chemicalbook.com This enzyme, also known as the sodium-potassium pump, is a critical component of the plasma membrane in most animal cells. It actively transports sodium and potassium ions against their concentration gradients, a process that is essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes.

The reported increase in Na+/K+-ATPase activity by diisopropylammonium dichloroacetate is significant as this pump is a major consumer of cellular ATP and plays a central role in cellular homeostasis. chemicalbook.com An enhancement of its activity could lead to more robust maintenance of ion gradients, which is particularly important for the function of excitable cells like neurons and muscle cells, as well as for transport processes in epithelial cells. The dichloroacetate (DCA) component of DADA has been shown in studies on rats to affect the Na-K-2Cl cotransporter (NKCC), which is also involved in ion transport. nih.govnih.gov

Interactive Data Table: Investigated Cellular and Molecular Interactions of Diisopropylammonium Dichloroacetate

Cellular/Molecular Target Observed Effect Proposed Mechanism
Hepatocyte MembranesEnhancement of FluidityPromotion of sequential methylation of membrane phospholipids.
Na+/K+-ATPaseIncreased ActivityDirect or indirect modulation of the enzyme's function.

Pre Clinical Research Models and in Vivo Mechanistic Studies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models serve as a primary tool for the detailed examination of DADA's effects at a subcellular level. nih.gov These models, which range from immortalized cell lines to primary cells, allow for controlled experiments to elucidate the compound's direct impact on cellular processes, metabolic pathways, and signaling cascades.

The active component of DADA, dichloroacetate (B87207) (DCA), has been extensively studied in a variety of established mammalian cell lines. Much of this research has focused on cancer cell lines due to their characteristic metabolic phenotype, often referred to as the "Warburg effect," where cells favor glycolysis even in the presence of oxygen. mdpi.com DCA, a known inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), directly targets this metabolic feature. nih.govnih.gov By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex, thereby promoting the flux of pyruvate into the mitochondria for oxidative phosphorylation instead of its conversion to lactate (B86563). nih.govashpublications.org

In non-small cell lung cancer (NSCLC) cell lines (A549, PC9, HCC827), DADA has been shown to significantly inhibit lactate production and promote apoptosis. archive.org Studies on colorectal cancer cells demonstrated that DCA could decrease cancer cell proliferation, induce apoptosis, and cause a G2-phase cell-cycle arrest, effects not observed in non-cancerous cell lines. nih.govashpublications.org This selective action is linked to a reduction in the mitochondrial membrane potential specifically in cancer cells. ashpublications.org

Research using melanoma cell lines has shown that DCA inhibits proliferation in both 2D and 3D cultures and decreases the phosphorylation of PDH. nih.gov Similarly, in breast (MDA-MB-231) and prostate (PC-3) cancer cells, DCA was found to reduce the abundance of PDK1. mdpi.com

Beyond cancer cells, DCA has been studied in other cell types. In the mouse myoblast cell line C2C12, DCA suppressed lactate production. nih.govresearchgate.net In the rat hepatoma cell line FaO, it was found to suppress glucose production from pyruvate and lactate, indicating a direct inhibitory effect on gluconeogenesis. nih.govresearchgate.net

Table 1: Effects of Diisopropylammonium Dichloroacetate (or its active component DCA) in Cultured Mammalian Cell Lines

Cell Line Cell Type Key Findings Reference(s)
A549, PC9, HCC827 Non-Small Cell Lung Cancer Inhibition of lactate production, promotion of apoptosis. archive.org
LoVo, HT29 Colorectal Cancer Decreased proliferation, induction of apoptosis, G2-phase cell-cycle arrest. nih.govashpublications.org
MeWo Melanoma Inhibition of proliferation, decreased PDH phosphorylation, shift to mitochondrial respiration. nih.gov
MDA-MB-231 Breast Cancer Reduced abundance of PDK1. mdpi.com
PC-3 Prostate Cancer Reduced abundance of PDK1. mdpi.com
C2C12 Mouse Myoblast Suppression of lactate production. nih.govresearchgate.net

Studies using primary cell cultures, which are derived directly from tissue and have a finite lifespan, offer insights into the compound's effects on non-transformed cells. Research on normal human keratinocytes in primary culture found that DADA enhanced cell growth and proliferation, as measured by DNA synthesis. iu.edu Interestingly, the study also revealed that DADA promoted keratinocyte differentiation, a key process for skin epidermis turnover. By testing the components of DADA separately, the investigation concluded that the dichloroacetate (DCA) moiety was responsible for both the proliferative and differentiation-enhancing effects, while diisopropylamine (B44863) (DIA) was inactive. iu.edu

The mechanistic elucidation of DADA's action relies on a suite of specialized in vitro assays designed to probe specific cellular functions.

Metabolic flux analysis is a critical tool for understanding how DADA and DCA alter cellular metabolism. This can be achieved through various techniques. One common approach involves using isotopically labeled substrates, such as ¹³C- or ¹⁴C-labeled glucose, to trace the fate of carbon atoms through metabolic pathways. ahajournals.orgrsc.org For example, studies in perfused rat hearts have used ¹³C-labeled carbohydrates to demonstrate that DCA can modulate the oxidation of glucose, lactate, and pyruvate. rsc.orgnih.gov

A more contemporary technique is real-time metabolic flux analysis using instruments like the Seahorse XF Analyzer. This technology measures two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. nih.gov Studies on pulmonary fibroblasts have used this method to show that DCA treatment suppresses ECAR and increases OCR, providing direct evidence of a metabolic shift from glycolysis to oxidative phosphorylation. nih.gov Similarly, in platelets, DCA was shown to increase respiration, indicating a reprogramming of pyruvate flux from aerobic glycolysis toward oxidative phosphorylation. ashpublications.org

Given that DADA's primary mechanism involves the modulation of the pyruvate dehydrogenase (PDH) complex, quantifying the activity of this enzyme and its regulatory kinases (PDKs) is crucial. nih.gov The activity of the PDH complex is inhibited by phosphorylation of its E1α subunit by PDKs. ashpublications.org Therefore, a common method to assess the effect of DCA is to measure the phosphorylation status of PDH E1α.

This is typically done using immunoblotting, also known as Western blotting. mdpi.com Cell or tissue extracts are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of PDH E1α. A decrease in the signal from this antibody following DCA treatment indicates reduced phosphorylation and, consequently, increased PDH activity. nih.gov This method has been used to confirm DCA's mechanism of action in melanoma cells and other models. nih.gov Direct PDH enzyme activity assays are also available, which immunocapture the PDH complex from a sample and then measure its ability to produce NADH, often visualized through a colorimetric reaction.

To understand the downstream consequences of DADA-induced metabolic shifts, researchers employ assays that measure cell fate.

Cell Proliferation: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure cell viability and proliferation. The reduction of the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells provides a quantitative measure of the cell population's health. This method was used to evaluate the anti-proliferative effects of DADA in NSCLC cells. archive.org Another approach is to measure DNA synthesis directly, for instance, by tracking the incorporation of labeled nucleosides like [³H]thymidine. iu.edu

Apoptosis: The induction of programmed cell death, or apoptosis, is a key anti-cancer mechanism. It is commonly quantified using flow cytometry. Cells can be stained with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and a viability dye like propidium (B1200493) iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells. Studies in colorectal cancer cells used this technique to show a significant increase in apoptotic cells after DCA treatment. nih.govashpublications.org

Cell Cycle Analysis: To determine if a compound affects cell division, cell cycle analysis is performed. This also typically uses flow cytometry. Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), after the cell membrane has been permeabilized. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing researchers to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This method was used to demonstrate that DCA causes a G2-phase arrest in colorectal cancer cells. nih.govashpublications.org

Table 2: Methodological Assays Used in DADA/DCA In Vitro Research

Assay Type Purpose Specific Technique(s) Reference(s)
Metabolic Analysis To measure shifts between glycolysis and oxidative phosphorylation. Seahorse XF Analyzer (OCR/ECAR), ¹³C-labeled substrates. ashpublications.orgrsc.orgnih.gov
Enzyme Activity To quantify the effect on the Pyruvate Dehydrogenase (PDH) complex. Immunoblotting for phosphorylated PDH (p-PDH). nih.govmdpi.com
Cell Proliferation To measure the rate of cell growth. MTT assay, [³H]thymidine incorporation. archive.orgiu.edu
Apoptosis Analysis To quantify programmed cell death. Flow cytometry with Annexin V / Propidium Iodide (PI) staining. nih.govashpublications.orgarchive.org

Methodological Considerations for In Vitro Assays

Dose Calibration and Concentration-Dependent Effects in Cellular Systems

The in vitro efficacy of Diisopropylammonium Dichloroacetate (DIPA-DCA) is fundamentally linked to its concentration, with studies demonstrating clear dose-dependent effects on cancer cell viability and metabolic functions. Research has focused on establishing the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

In human breast adenocarcinoma MDA-MB-231 cells, the viability was observed to decrease in a concentration-dependent manner when treated with DIPA-DCA. nih.gov The calculated IC50 value for DIPA-DCA was 7.1 ± 1.1 mmol/L, which was significantly lower than the 15.6 ± 2.0 mmol/L IC50 value for dichloroacetate (DCA), indicating a superior potency in this cell line. nih.gov Similarly, in studies involving non-small cell lung cancer (NSCLC), DIPA-DCA exhibited significant inhibitory effects on cell proliferation. frontiersin.org

Beyond cytotoxicity, concentration-dependent effects have been observed in other cellular processes. In normal human keratinocytes, DIPA-DCA demonstrated a dual function that was concentration-dependent. At concentrations between 1-30 µg/mL, it enhanced cell growth. nih.gov Conversely, it promoted the synthesis of differentiation markers, such as keratin (B1170402) K1 and cornified envelopes, at concentrations ranging from 1-100 µg/mL and 0.1-10 mM, respectively. nih.gov This suggests that the cellular response to DIPA-DCA is highly dependent on the specific concentration used and the cell type being studied.

Table 1: IC50 Values of Diisopropylammonium Dichloroacetate in Cancer Cell Lines

Cell Line Cancer Type IC50 (mmol/L)
MDA-MB-231 Breast Adenocarcinoma 7.1 ± 1.1

In Vivo Animal Models for Mechanistic Investigations

In vivo animal models are indispensable for elucidating the physiological and metabolic effects of Diisopropylammonium Dichloroacetate (DIPA-DCA) in a whole-organism context. These models allow for the investigation of its anti-tumor properties and its influence on metabolic pathways that cannot be fully recapitulated in vitro.

Rodent Models (e.g., mice, rats)

Rodent models, particularly mice, are the most frequently used systems for studying the in vivo effects of DIPA-DCA due to their genetic tractability and the availability of established tumor models.

Xenograft Models for Studying Metabolic Modulation

Xenograft models, which involve the subcutaneous or orthotopic implantation of human tumor cells into immunocompromised mice, have been pivotal in evaluating the anti-cancer efficacy of DIPA-DCA. In a notable study, MDA-MB-231 human breast cancer cells were transplanted subcutaneously into mice to create a breast tumor model. nih.govnih.gov This model demonstrated that DIPA-DCA was more effective than dichloroacetate (DCA) at suppressing tumor growth over a 24-day intervention period. nih.gov Histological analysis of the tumor tissue from these models revealed that DIPA-DCA treatment led to necrosis, inflammation, and fibrosis. nih.govnih.gov

Similarly, Lewis Lung Carcinoma (LLC) mouse models have been employed to assess the antitumor effects of DIPA-DCA, both alone and in combination with other therapies. frontiersin.org In colorectal cancer research, C26 tumor-bearing mice were used to demonstrate the tumor suppression capabilities of DIPA-DCA administered via a locally implanted electrospun mat. tandfonline.com These xenograft studies consistently highlight the role of DIPA-DCA in inhibiting tumor proliferation and modulating the tumor microenvironment. nih.govfrontiersin.org

Genetically Engineered Models for Metabolic Dysregulation

Genetically engineered mouse models (GEMMs) are designed to carry specific genetic mutations that predispose them to diseases like cancer or metabolic disorders. These models are invaluable for studying how a compound interacts with specific genetic pathways. For instance, mouse models of inherited metabolic diseases like methylmalonic aciduria have been developed to investigate global responses to energy dysregulation. nih.gov While GEMMs are crucial for understanding metabolic dysregulation, specific studies utilizing these models to investigate the mechanistic effects of Diisopropylammonium Dichloroacetate were not prominent in the reviewed literature. The active component, dichloroacetate (DCA), has been studied in various contexts of metabolic disease and cancer, often involving models that could be genetically engineered, but specific research on DIPA-DCA in GEMMs for metabolic dysregulation remains an area for future exploration. nih.govnih.gov

Studies in Other Relevant Animal Models (e.g., Equine) for Mechanistic Insights

To understand the broader physiological effects of DIPA-DCA, preliminary studies have been conducted in non-rodent models such as horses. In a study involving Thoroughbred and Standardbred horses, the administration of DIPA-DCA was investigated for its physiological effects. uky.edu The study found that at a dose of 0.08 mg/kg, there were no significant changes in heart rate, respiratory rate, or body temperature over a one-hour observation period. uky.edu However, a higher dose of 0.80 mg/kg resulted in a transient diuretic effect in two mares. uky.edu This research provides initial insights into the compound's physiological activity in a large animal model, suggesting potential effects on renal function at higher concentrations. uky.edu

Assessment of Metabolic and Biochemical Endpoints In Vivo

The in vivo administration of DIPA-DCA allows for the assessment of a wide range of metabolic and biochemical endpoints that reflect its mechanism of action. In rodent xenograft models, key endpoints include direct measures of anti-tumor activity and cellular changes within the tumor. nih.govnih.gov These are often complemented by analysis of metabolic markers that indicate a shift from glycolytic to oxidative metabolism. nih.govfrontiersin.org

Key endpoints assessed in vivo include:

Tumor Growth and Volume: A primary indicator of anti-cancer efficacy. nih.govdcaguide.org

Tumor Histology: Examination of tumor tissue for necrosis, inflammation, and fibrosis. nih.govnih.gov

Cell Proliferation Markers: Immunohistochemical staining for proteins like Ki67 to assess the rate of cancer cell division. nih.gov

Metabolic Markers:

Lactate Production: Reduction in lactate is a key indicator of the inhibition of aerobic glycolysis (the Warburg effect). nih.govfrontiersin.org

Glucose Uptake: Measuring the tumor's consumption of glucose, often using imaging techniques like PET scans with an 18F-FDG tracer. nih.govnih.gov

Physiological Parameters: In equine studies, endpoints such as heart rate, respiratory rate, body temperature, and urine output have been monitored. uky.edu

The active component of DIPA-DCA, dichloroacetate, has been shown in various animal and human studies to influence a broader range of biochemical markers, including reductions in plasma glucose, lactate, and alanine, and alterations in lipid profiles. nih.govnih.gov

Table 2: Summary of In Vivo Metabolic and Biochemical Endpoints for Diisopropylammonium Dichloroacetate and its Active Component (DCA)

Endpoint Category Specific Endpoint Animal Model Finding Citation
Anti-Tumor Efficacy Tumor Growth Inhibition Mouse (Breast Cancer Xenograft) DIPA-DCA suppressed tumor growth more effectively than DCA. nih.gov
Tumor Necrosis, Inflammation, Fibrosis Mouse (Breast Cancer Xenograft) Observed following DIPA-DCA intervention. nih.govnih.gov
Ki67 Expression Mouse (Breast Cancer Xenograft) DIPA-DCA treatment inhibited Ki67 expression in tumor tissue. nih.gov
Metabolic Modulation Lactic Acid Production Mouse (Breast Cancer Xenograft) DIPA-DCA inhibited lactic acid production. nih.gov
Glucose Uptake Mouse (Breast Cancer Xenograft) DIPA-DCA reduced glucose uptake in tumor cells. nih.gov
Plasma Glucose, Lactate, Alanine Human, Rat DCA reduced levels of these metabolites. nih.govnih.gov
Plasma Lipids (Cholesterol, Triglycerides) Human DCA significantly decreased levels. nih.gov
Physiological Effects Heart Rate, Respiratory Rate, Body Temp Horse No significant changes at 0.08 mg/kg of DIPA-DCA. uky.edu
Diuretic Effect Horse Transient effect observed at 0.80 mg/kg of DIPA-DCA. uky.edu
Tissue-Specific Enzyme Activity Measurements

A primary mechanism of action for the dichloroacetate (DCA) component of DADA is the inhibition of pyruvate dehydrogenase kinase (PDK). frontiersin.orgnih.gov This inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, a key enzyme that facilitates the conversion of pyruvate into acetyl-CoA, thereby promoting mitochondrial glucose oxidation over glycolysis. nih.govnih.gov

In pre-clinical studies, the activity of PDH is often measured in tissue biopsies. For instance, studies have shown that administration of DCA can lead to a significant, dose-dependent increase in PDH activity in muscle tissue. nih.gov This activation is a direct indicator of the compound's engagement with its target enzyme in a specific tissue.

TissueEnzymeEffect of DichloroacetateReference
MusclePyruvate Dehydrogenase (PDH)3-6 fold increase in activity nih.gov
Analysis of Metabolite Levels in Biological Samples

The metabolic shift induced by DADA can be observed by analyzing the levels of various metabolites in biological samples such as blood, plasma, and tissues. nih.govnih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are employed for the simultaneous measurement of DCA and its metabolites, as well as other key metabolic indicators like lactate. nih.govnih.gov

A notable effect of DADA is the reduction of lactate levels. frontiersin.orgnih.gov This is a direct consequence of the enhanced mitochondrial glucose oxidation, which diverts pyruvate away from lactate production. frontiersin.org Studies in breast cancer cell lines, for example, have demonstrated that DADA is more potent than DCA in inhibiting lactic acid production. nih.gov

Biological SampleMetaboliteEffect of Diisopropylammonium DichloroacetateAnalytical TechniqueReference
PlasmaLactate, Dichloroacetate, MetabolitesQuantifiable levelsGas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Blood, Liver, Kidney, LungDichloroacetateQuantifiable levelsLiquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) nih.gov
MDA-MB-231 Breast Cancer CellsLactic Acid, GlucoseInhibition of production and uptakeNot specified nih.gov
Imaging Techniques for Metabolic Pathway Visualization

While specific imaging techniques for directly visualizing the metabolic pathways affected by diisopropylammonium dichloroacetate are not extensively detailed in the provided search results, the underlying principle of its action—the reversal of the Warburg effect—is a central concept in metabolic imaging. nih.gov Techniques like positron emission tomography (PET) are used to diagnose and monitor the metabolic activity of tumors, which is often characterized by high glucose uptake (aerobic glycolysis). nih.gov By promoting a shift from glycolysis to glucose oxidation, DADA's effects could potentially be visualized through changes in metabolic imaging readouts, although specific studies on DADA using these techniques were not identified.

Investigation of Specific Research Applications in Pre-clinical Settings

The metabolic modulatory effects of diisopropylammonium dichloroacetate have led to its investigation in specific pre-clinical research applications, most notably in the field of oncology.

Application in Cancer Cell Metabolism Research

The "Warburg effect," or aerobic glycolysis, is a metabolic hallmark of many cancer cells, where they preferentially utilize glycolysis for energy production even in the presence of oxygen. frontiersin.orgmdpi.com This metabolic phenotype is associated with tumor growth, survival, and resistance to apoptosis. nih.gov DADA, through its dichloroacetate component, targets this metabolic vulnerability. frontiersin.org

Reversal of Glycolytic Phenotype in Cancer Models

A significant body of research has demonstrated that dichloroacetate (DCA), and by extension DADA, can reverse the glycolytic phenotype in various cancer models. frontiersin.orgnih.govnih.gov By inhibiting PDK and activating PDH, DADA shifts the cancer cell's metabolism from glycolysis towards glucose oxidation. frontiersin.orgnih.govnih.gov

This metabolic reprogramming has several downstream consequences for cancer cells:

Inhibition of Proliferation: Studies have shown that the reversal of the glycolytic phenotype by DCA correlates with the inhibition of proliferation in breast cancer cell lines. nih.gov

Reduced Lactate Production: A key outcome of this metabolic shift is a decrease in lactate production, which can alter the tumor microenvironment. frontiersin.orgnih.gov

Decreased Mitochondrial Membrane Potential: DADA has been shown to decrease the hyperpolarized mitochondrial membrane potential in cancer cells, bringing it closer to that of normal cells. frontiersin.orgnih.gov

Cancer ModelEffect of Dichloroacetate/Diisopropylammonium DichloroacetateReference
Breast Cancer Cells (13762 MAT)Inhibition of proliferation nih.gov
Non-Small Cell Lung Cancer (NSCLC) CellsInhibition of aerobic glycolysis, reduced lactate production frontiersin.org
Breast Cancer Cells (MDA-MB-231)Inhibition of lactic acid production and glucose uptake nih.gov
HeLa CellsShift from aerobic glycolysis to glucose oxidation nih.gov
Induction of Cell Death Pathways (e.g., Caspase-Mediated Apoptosis)

The metabolic shift induced by DADA can also lead to the induction of programmed cell death, or apoptosis, in cancer cells. frontiersin.orgnih.gov This is a critical aspect of its anti-cancer potential.

The proposed mechanism involves the mitochondria. The restoration of mitochondrial function and the decrease in mitochondrial membrane hyperpolarization can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.gov This, in turn, activates a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.gov

Specifically, studies have shown that DCA treatment can lead to:

Increased Caspase Activity: A significant increase in caspase-3 and caspase-9 activity has been observed in various cancer cell lines, including endometrial and cervical cancer cells. nih.govnih.gov

Promotion of Apoptosis: In non-small cell lung cancer cells, DADA has been shown to promote apoptosis. frontiersin.org Similarly, DCA induces apoptosis in endometrial cancer cells. nih.gov

Interestingly, some studies suggest that while DCA may only cause a small increase in baseline apoptosis, it can sensitize cancer cells to other apoptotic triggers. nih.gov However, other research indicates that DCA can suppress cisplatin-induced apoptosis in certain contexts, highlighting the complexity of its effects. nih.govresearchgate.net

Cancer Cell LineApoptotic PathwayKey FindingsReference
Endometrial Cancer CellsMitochondrial-mediatedIncreased caspase activity, apoptosis induction nih.gov
Non-Small Cell Lung Cancer CellsNot specifiedPromoted apoptosis frontiersin.org
HeLa CellsCaspase-3 and -9 activationIncreased levels of apoptotic proteins nih.gov
Metastatic Breast Cancer Cells (13762 MAT)Caspase 3/7 activitySmall but significant increase nih.gov
Murine Tubular CellsJNK/14-3-3/Bax/caspase-9 and caspase-8Suppression of cisplatin-induced apoptosis nih.govbohrium.com
Studies on Metabolic Sensitization to Other Research Modalities (e.g., Radiotherapy, Chemotherapy)

Diisopropylammonium dichloroacetate (DADA), and its metabolically active component dichloroacetate (DCA), have been investigated in pre-clinical models for their ability to sensitize cancer cells to conventional treatments like chemotherapy and radiotherapy. The underlying principle is that by targeting the metabolic reprogramming inherent in cancer cells—specifically the Warburg effect—DCA can create a biochemical environment that enhances the efficacy of cytotoxic therapies. youtube.comnih.gov

Research demonstrates that DCA's inhibition of pyruvate dehydrogenase kinase (PDK) shifts cancer cell metabolism from glycolysis towards glucose oxidation. youtube.commdpi.com This metabolic switch is thought to increase the production of reactive oxygen species (ROS), which are key mediators of the cell-damaging effects of radiation. mdpi.com In hypoxic conditions, which are common in tumors and contribute to radioresistance, DCA treatment has been shown to significantly increase ROS production, thereby radiosensitizing hypoxic breast cancer cells. mdpi.com This effect has been observed across various cancer models, including high-grade gliomas, where DCA was found to improve radiosensitivity by altering glucose metabolism and increasing ROS-induced DNA damage. mdpi.comnih.govnih.gov

In non-small cell lung cancer (NSCLC) models, combining DADA with radiotherapy resulted in more significant DNA damage compared to radiotherapy alone. frontiersin.org Similarly, in human NSCLC cell lines A549 and H1299, DCA treatment not only slowed cell growth but also significantly increased cell killing from both single and fractionated X-ray treatments. nih.gov

Beyond radiotherapy, DADA and DCA have shown synergistic effects with chemotherapy. In NSCLC cell lines, the combination of DADA with pemetrexed (B1662193) led to a greater inhibition of proliferation and promotion of apoptosis than either agent alone, an effect potentially linked to a decrease in mitochondrial membrane potential. frontiersin.orgnih.gov Studies on other cancer types have shown that DCA can enhance the cytotoxicity of agents like cisplatin (B142131), doxorubicin (B1662922), and paclitaxel (B517696). mdpi.comnih.gov The mechanism often involves DCA unlocking cancer cells from a state of resistance to apoptosis, making them more susceptible to the chemotherapeutic agent. youtube.com For instance, in doxorubicin-resistant cells, DCA was found to enhance sensitivity by disrupting cellular antioxidant defenses. nih.gov

Research Modality Cancer Model Key Pre-clinical Findings Reported Mechanism of Sensitization Reference(s)
Radiotherapy High-Grade Glioma (HGG)Combination of DCA and fractionated radiation therapy modestly improved median survival compared to radiation alone in an in vivo model.Reverses Warburg effect, suppresses HIF-1α, increases ROS-induced DNA damage, reduces mitochondrial reserve capacity. mdpi.comnih.govnih.gov
Radiotherapy Triple-Negative Breast Cancer (EMT6, 4T1)DCA significantly increased ROS production (up to 15-fold) in hypoxic cells and radiosensitized hypoxic tumor spheroids.Upregulation of ROS under hypoxic conditions. mdpi.com
Radiotherapy Non-Small Cell Lung Cancer (NSCLC)Combination of DADA with radiotherapy induced more significant DNA damage in vitro.Not specified. frontiersin.org
Radiotherapy Non-Small Cell Lung Cancer (A549, H1299)DCA treatment significantly increased single and fractionated X-ray-induced cell killing.Attenuation of aerobic glycolysis (decreased lactate production and glucose consumption). nih.gov
Chemotherapy (Pemetrexed) Non-Small Cell Lung Cancer (NSCLC)DADA combined with pemetrexed significantly inhibited proliferation and promoted apoptosis more than either agent alone.Decrease in mitochondrial membrane potential. frontiersin.orgnih.gov
Chemotherapy (Cisplatin) Cervical Cancer (HeLa)DCA increased the susceptibility of apoptosis-sensitized HeLa cells to cisplatin's cytotoxic effects.Shift from aerobic glycolysis to glucose oxidation, resulting in decreased mitochondrial membrane potential. mdpi.com
Chemotherapy (Doxorubicin) Hepatocellular Carcinoma (HepG2)DCA disrupted cellular antioxidant defenses, favoring oxidative damage triggered by doxorubicin.Disruption of antioxidant defenses. nih.gov
Chemotherapy (Paclitaxel) Non-Small Cell Lung Cancer (NSCLC)Co-administration of DCA with paclitaxel increased the efficiency of cell death.Inhibition of autophagy. nih.gov
Influence on the Tumor Immune Microenvironment (e.g., T-cell modulation)

The metabolic state of the tumor microenvironment (TME) is intrinsically linked to immune function. A key feature of many tumors is the high level of lactic acid resulting from aerobic glycolysis, which creates an acidic TME that suppresses immune surveillance. mdpi.comnih.gov Pre-clinical studies indicate that diisopropylammonium dichloroacetate, by virtue of its active moiety DCA, can modulate this immunosuppressive environment.

By inhibiting PDK, DCA reduces the production and secretion of lactate by tumor cells. frontiersin.orgnih.gov This reduction in local lactic acid concentration has been shown to have profound effects on immune cells. Lactic acid is known to inhibit T-cell proliferation and activation. nih.govnih.gov Research has demonstrated that DCA can restore CD8+ T-cell proliferation that was inhibited by lactic acid-pretreated macrophages. nih.gov Furthermore, reducing tumor-derived lactic acid with DCA led to increased T-cell proliferation and cytokine production in co-culture models. nih.gov

In an in vivo mouse model, treatment with DADA as part of a triplet combination with radiotherapy and an anti-PD-1 antibody resulted in superior tumor inhibition compared to the combination of just radiotherapy and the anti-PD-1 antibody. frontiersin.org The mechanism for this enhanced effect was partly attributed to a DADA-induced increase in the number of CD3+ T cells within the tumor. frontiersin.orgnih.gov This suggests that by alleviating the metabolic barrier of lactate, DADA/DCA can improve T-cell infiltration and function, thereby sensitizing tumors to immune checkpoint blockade therapies.

Further studies have shown that DCA can decrease the expression of arginase I in tumor-infiltrating immune cells and increase the numbers of IFN-γ-producing CD8+ T cells and NK cells in tumor-bearing mice. nih.gov This indicates a broader reprogramming of the immune landscape away from an immunosuppressive state towards an anti-tumor phenotype. DCA appears to not only act on tumor cells to alter their metabolism but also on immune cells to improve their function in the lactate-rich TME. nih.gov

Immune Cell/Pathway Cancer Model Effect of DADA/DCA Underlying Mechanism Reference(s)
T-Cells (general) In vitro co-cultureIncreased T-cell proliferation and cytokine production.Reduced tumor-derived lactic acid. nih.gov
CD3+ T-Cells Lewis Lung Carcinoma (LLC) Mouse ModelIncreased number of CD3+ T cells in the tumor.DADA-induced T-cell generation by reducing local lactic acid. frontiersin.orgnih.gov
CD8+ T-Cells In vitro macrophage co-cultureRestored proliferation of CD8+ T-cells that was inhibited by lactic acid.DCA prevented macrophages from inhibiting T-cell proliferation in the presence of lactic acid. nih.gov
CD8+ T-Cells & NK Cells Tumor-bearing mouse modelIncreased number of IFN-γ-producing CD8+ T cells and NK cells in the spleen.DCA treatment improved the immune status modulated by lactic acid. nih.gov
Macrophages In vitroSuppressed lactic acid-induced expression of Arginase I (ARG1).Counteracted the immune effects of lactic acid on macrophages. nih.gov
IL-23/IL-17 Pathway In vitroSuppressed activation of the IL-23/IL-17 pathway by lactic acid.DCA targets macrophages to suppress proinflammatory pathways activated by lactic acid. nih.gov

Studies in Models of Metabolic Dysregulation (e.g., Glucose Metabolism Homeostasis)

The primary mechanism of diisopropylammonium dichloroacetate is the inhibition of pyruvate dehydrogenase kinase (PDK) by its active component, DCA. dcaguide.orgdcaguide.org PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, which is the gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. By inhibiting PDK, DCA effectively forces a metabolic shift from cytoplasmic glycolysis towards mitochondrial glucose oxidation. dcaguide.orgdcaguide.org

This fundamental action has been demonstrated in various pre-clinical models of metabolic dysregulation, including both cancer and diabetes. In numerous cancer cell lines, treatment with DCA leads to a measurable decrease in glycolysis, characterized by reduced glucose consumption and a significant drop in the production and secretion of lactate. nih.govdcaguide.org For example, in colorectal cancer cells, DCA treatment reduced extracellular lactate levels in a dose-dependent manner across both cancerous and non-cancerous cell lines, but it preferentially reduced the growth of the cancer cells. dcaguide.org This metabolic reprogramming is a core therapeutic concept, aiming to reverse the Warburg effect that is characteristic of many tumors. nih.gov

Early studies also explored the effects of DADA and DCA on glucose and fat metabolism in models of diabetes. Research in alloxan-diabetic rats showed that DADA could regulate metabolic intermediates in muscle tissue. nih.gov Specifically, these compounds were found to affect the levels of intermediates such as citrates, lactates, and pyruvates, consistent with an alteration of glycolysis and subsequent metabolic pathways. nih.govnih.gov In both normal and diabetic tissues, DADA and DCA were shown to influence the metabolism of glucose and fatty acids, highlighting their systemic metabolic regulatory effects beyond the context of cancer. nih.gov

Model System Metabolic Parameter Observed Effect of DADA/DCA Reference(s)
Colorectal Cancer Cell Lines Lactate ProductionDose-dependent reduction in extracellular lactate levels. dcaguide.org
Colorectal Cancer Cell Lines PDH ActivityInduced dephosphorylation (activation) of the PDH E1α subunit. dcaguide.org
NSCLC Cell Lines (A549, H1299) Glucose MetabolismDecreased lactate production and glucose consumption. nih.gov
Breast Cancer Cells (MCF7) Glucose MetabolismReduced influx of glucose into cells. nih.gov
HeLa Cells Glucose ConsumptionDecreased glucose consumption when co-treated with metformin (B114582). dcaguide.org
Diabetic Rat Muscle Glycolysis & IntermediatesAltered levels of citrate, lactate, and pyruvate. nih.govnih.gov
Normal and Diabetic Rat Tissue Glucose and Fat MetabolismInfluenced the metabolism of both glucose and fatty acids. nih.gov

Exploration of Cellular Protection Mechanisms in Pre-clinical Models

The exploration of cellular protection mechanisms in the context of diisopropylammonium dichloroacetate is multifaceted. Research has focused on how DCA overcomes the protective mechanisms that allow cancer cells to survive and proliferate, and conversely, whether it exhibits differential effects that might spare normal cells.

One key protective mechanism in cancer cells is the suppression of apoptosis (programmed cell death). By shifting metabolism back to the mitochondria, DCA has been shown to promote apoptosis in various cancer models. frontiersin.orgdcaguide.org This is often associated with a decrease in the mitochondrial membrane potential, which is typically elevated in cancer cells and contributes to apoptosis resistance. mdpi.comdcaguide.org In metastatic colorectal cancer cells, DCA induced a significant increase in apoptotic cell counts. dcaguide.org The combination of DCA with other agents, such as metformin, has been shown to synergistically induce caspase-dependent apoptosis in breast cancer cells. nih.gov This indicates that DCA can dismantle the cellular machinery that protects cancer cells from self-destruction.

Another cellular process implicated in survival and resistance is autophagy. The effect of DCA on autophagy appears to be context-dependent. In some settings, such as in combination with paclitaxel in NSCLC, DCA increased cell death by inhibiting autophagy. nih.gov In other studies, DCA was found to induce autophagy, which ultimately led to cell death. mdpi.com This suggests that DCA's modulation of this critical cell survival pathway can be leveraged to enhance therapeutic outcomes.

Importantly, some studies suggest a degree of selectivity in DCA's action, which could be considered a protective mechanism for non-cancerous tissues. In a study on colorectal cancer, DCA did not reduce the growth of non-cancerous cell lines at concentrations that significantly inhibited cancer cell proliferation. dcaguide.org While it reduced lactate production in both cell types, it only reduced the mitochondrial membrane potential in the cancer cells, suggesting a differential effect on mitochondrial function that could spare normal cells from its cytotoxic effects. dcaguide.org Similarly, when combined with metformin, DCA showed a synergistic cytotoxicity that was specific to cancer cells. nih.gov

Cellular Mechanism Cell/Tumor Model Effect of DADA/DCA Implication for Cellular Protection Reference(s)
Apoptosis Colorectal Cancer (LoVo)Up to a ten-fold increase in apoptotic cell counts.Overcomes cancer cell resistance to apoptosis. dcaguide.org
Apoptosis Non-Small Cell Lung CancerPromoted apoptosis alone and in combination with pemetrexed.Overcomes cancer cell resistance to apoptosis. frontiersin.orgnih.gov
Mitochondrial Membrane Potential (ΔΨm) Colorectal Cancer Cells vs. Non-cancerous cellsReduced ΔΨm in cancer cells but not in non-cancerous cells.Suggests a cancer-specific cytotoxic effect, potentially sparing normal cells. dcaguide.org
Cell Cycle Colorectal Cancer (HT29)Caused an eight-fold increase in cells in G2 phase arrest.Halts proliferation by disrupting the cell cycle in cancer cells. dcaguide.org
Autophagy Non-Small Cell Lung CancerInhibited autophagy when combined with paclitaxel, increasing cell death.Modulates a key cell survival pathway to enhance chemotherapy. nih.gov
Autophagy High-Grade GliomaInduced autophagy as part of its radiosensitization mechanism.Modulates a key cell survival pathway to enhance radiotherapy. mdpi.com

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography is an essential tool in the analytical workflow for diisopropylammonium dichloroacetate (B87207), enabling the separation of the parent compound from its metabolites and other related substances in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods for quantitative analysis, while Thin-Layer Chromatography (TLC) serves as a valuable tool for qualitative screening.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of diisopropylammonium dichloroacetate due to its high resolution, sensitivity, and applicability to non-volatile compounds.

The development of a robust HPLC method is critical for the accurate quality control and content determination of diisopropylammonium dichloroacetate. A common approach involves using a reversed-phase column, which separates compounds based on their hydrophobicity.

A specific method for quality control utilizes an octadecylsilane (B103800) bonded silica (B1680970) gel column (C18) as the stationary phase. nih.gov The mobile phase, a crucial component for achieving separation, consists of a mixture of a perchloric acid solution and acetonitrile (B52724). nih.gov The pH of the perchloric acid solution is carefully adjusted to between 3 and 4.5 using phosphoric acid to ensure optimal separation and peak shape. nih.gov Detection is typically carried out using a UV detector at a wavelength of 225 nm. nih.gov This method has been shown to provide good resolution, high sensitivity, and strong reproducibility, with a stable baseline and good separation of the main compound peak from adjacent impurity peaks. nih.gov The number of theoretical plates for the diisopropylammonium dichloroacetate peak under these conditions is not less than 2500, indicating high column efficiency. nih.gov

Table 1: HPLC Method Parameters for Diisopropylammonium Dichloroacetate Analysis

ParameterCondition
Chromatographic Column Octadecylsilane bonded silica gel (C18)
Mobile Phase Perchloric acid solution and acetonitrile
pH of Perchloric Acid Solution 3 - 4.5 (adjusted with phosphoric acid)
Flow Rate 0.8 - 1.2 mL/min
Detection Wavelength 225 nm
Theoretical Plates ≥ 2500

This table is based on data from a patented HPLC method for the quality control of Diisopropylammonium Dichloroacetate. nih.gov

In biological and metabolic studies, it is often necessary to simultaneously measure dichloroacetic acid (DCA), a key component of diisopropylammonium dichloroacetate, and its metabolites. A sensitive HPLC method has been developed for the simultaneous detection of DCA and its metabolites, such as oxalic acid, glyoxylic acid, and glycolic acid, in biological samples like blood and urine. nih.gov

This method employs an anion-exchange column coupled with a conductivity detector. nih.gov The separation is achieved using a gradient mobile phase starting with 0.01 mM sodium hydroxide (B78521) in 40% methanol (B129727), followed by a linear gradient to 60 mM sodium hydroxide in 40% methanol over 30 minutes. nih.gov This technique offers a low detection limit of 0.05 µg/ml for DCA and its major metabolites, with a linear response over a wide concentration range. nih.gov The results obtained from this HPLC method have shown a strong correlation with those from GC analysis. nih.gov

Gas Chromatography (GC) for Quantitative Analysis

Gas chromatography is another powerful technique for the quantitative analysis of diisopropylammonium dichloroacetate. However, due to the compound's higher boiling point, direct analysis can be harsh on the GC column. nih.gov To overcome this, a derivatization method involving nitrosation-extraction is employed. nih.gov

In this procedure, the sample containing diisopropylammonium dichloroacetate is reacted with sodium nitrite (B80452) in an acidic medium (glacial acetic acid) to form a nitrosamine (B1359907) derivative. nih.gov After the reaction, the solution is made alkaline, and the derivative is extracted with an organic solvent like cyclohexane, which contains an internal standard such as p-dibromobenzene. nih.gov The extract is then concentrated and injected into the gas chromatograph. nih.gov The separation is performed on a column packed with polyethylene (B3416737) glycol succinate (B1194679) on a solid support like Celite 545. nih.gov This method has proven to be reproducible and suitable for analyzing samples from complex matrices, including biological fluids. nih.gov

Table 2: Gas Chromatography Method Parameters for Diisopropylammonium Dichloroacetate

ParameterCondition
Derivatization Nitrosation with sodium nitrite and glacial acetic acid
Extraction Solvent Cyclohexane
Internal Standard p-Dibromobenzene or N-nitrosodiisobutylamine
Column Polyethylene glycol succinate (5%) on Celite 545
Column Temperature 160°C

This table outlines the fundamental conditions for the gas chromatographic determination of Diisopropylamine (B44863) Dichloroacetate. nih.gov

Thin-Layer Chromatography (TLC) for Qualitative Detection

Thin-Layer Chromatography is a simple, rapid, and cost-effective method used for the qualitative detection of diisopropylammonium dichloroacetate and for monitoring the progress of chemical reactions. It is particularly useful for identifying the presence of the compound in a sample by comparing its migration distance to that of a known standard. nih.gov

In a typical TLC analysis, a small spot of the sample solution is applied to a stationary phase, which is a thin layer of an adsorbent material like silica gel 60F₂₅₄ coated on a solid support such as a glass or aluminum plate. mdpi.com The plate is then placed in a sealed chamber containing a suitable mobile phase. youtube.comyoutube.com The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action, and the components of the sample spot separate based on their differential partitioning between the stationary and mobile phases. youtube.com

After the solvent front has moved a sufficient distance, the plate is removed from the chamber and dried. Since diisopropylammonium dichloroacetate is a colorless compound, visualization of the separated spot is necessary. youtube.com This is often achieved by observing the plate under UV light, where compounds that absorb UV light appear as dark spots against the fluorescent background of the plate. youtube.com The position of the spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com This Rf value can be compared to that of a standard sample of diisopropylammonium dichloroacetate run on the same plate for identification.

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of diisopropylammonium dichloroacetate. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound. Among the spectroscopic techniques used are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and UV-Visible Spectrophotometry. mdpi.com

IR spectroscopy is used to identify the functional groups present in the molecule. The Attenuated Total Reflectance (ATR) IR spectrum of diisopropylammonium dichloroacetate shows characteristic absorption bands corresponding to the various vibrations of its chemical bonds.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum allow for the complete structural assignment of the diisopropylammonium cation and the dichloroacetate anion. A ¹H-NMR spectrum of diisopropylammonium dichloroacetate would be expected to be consistent with its known structure. youtube.com

Mass Spectrometry (MS) for Confirmation and Metabolite Identification

Mass spectrometry is a cornerstone technique for the analysis of DIPA-DCA, providing essential information on its molecular weight and fragmentation patterns, which are crucial for its unequivocal identification. In a typical electron ionization mass spectrum of a related compound, 1,1-dichloroethane (B41102), the molecular ion peak is observed, and its fragmentation pattern reveals characteristic losses of chlorine atoms and alkyl fragments. For DIPA-DCA, which is a salt, electrospray ionization (ESI) or other soft ionization techniques are more appropriate. The mass spectrum would be expected to show peaks corresponding to the diisopropylammonium cation [(CH(CH₃)₂)₂NH₂]⁺ and the dichloroacetate anion [Cl₂CHCOO]⁻.

The fragmentation of the diisopropylammonium cation would likely involve the loss of a propyl group or smaller alkyl fragments. The dichloroacetate anion's fragmentation in negative ion mode would be expected to show characteristic peaks corresponding to the loss of carbon dioxide and chlorine atoms. While specific, publicly available, detailed fragmentation data for DIPA-DCA is limited, the principles of mass spectrometry allow for a predictable fragmentation pattern based on its constituent ions.

Table 1: Predicted Mass Spectrometry Fragmentation for Diisopropylammonium Dichloroacetate

IonPredicted Fragment (m/z)Interpretation
Diisopropylammonium Cation102.1[M+H]⁺ of Diisopropylamine
86.1Loss of CH₄
58.1Loss of C₃H₇
Dichloroacetate Anion128.9[M-H]⁻ of Dichloroacetic acid
83.9Loss of CO₂
48.9Loss of CO₂ and Cl

This table is based on theoretical fragmentation patterns and may not represent experimentally observed data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of DIPA-DCA. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of DIPA-DCA, one would expect to see signals corresponding to the protons of the diisopropylammonium cation and the single proton of the dichloroacetate anion. The isopropyl protons would likely appear as a doublet for the methyl groups and a septet for the methine proton, due to spin-spin coupling. The N-H protons of the ammonium (B1175870) group might appear as a broad singlet. The single proton on the dichloroacetate anion would appear as a distinct singlet.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Diisopropylammonium Dichloroacetate

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~1.3Doublet-CH(CH₃ )₂
~3.3Septet-CH (CH₃)₂
~6.0SingletCl₂CH -
VariableBroad Singlet-NH₂ ⁺-
¹³C~18Singlet-CH(C H₃)₂
~50Singlet-C H(CH₃)₂
~65SingletC Cl₂-
~170Singlet-C OO⁻

This table is based on typical chemical shifts for similar functional groups and should be considered illustrative.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in DIPA-DCA by measuring the absorption of infrared radiation. The resulting spectrum displays peaks corresponding to the vibrational frequencies of specific bonds within the molecule.

For DIPA-DCA, characteristic absorption bands would be expected for the N-H bonds of the ammonium group, the C-H bonds of the alkyl groups, the C=O bond of the carboxylate group, and the C-Cl bonds of the dichloroacetate moiety. The N-H stretching vibrations typically appear as a broad band in the region of 3000-3400 cm⁻¹. The C-H stretching of the isopropyl groups would be observed around 2850-3000 cm⁻¹. The carboxylate (C=O) stretching vibration is a strong band typically found in the 1550-1650 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for Diisopropylammonium Dichloroacetate

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3000-3400Strong, BroadN-H StretchAmmonium
2850-3000Medium-StrongC-H StretchAlkyl (Isopropyl)
1550-1650StrongC=O StretchCarboxylate
1350-1450MediumC-H BendAlkyl (Isopropyl)
600-800Medium-StrongC-Cl StretchChloroalkane

This table presents expected vibrational frequencies based on known correlations for the functional groups present.

Bioanalytical Method Development and Validation for Research Specimens

The quantification of diisopropylammonium dichloroacetate (DIPA-DCA) in biological matrices such as plasma or tissue is essential for pharmacokinetic and metabolic studies. The development and validation of a robust bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical step in preclinical research. youtube.comnih.gov

A typical LC-MS/MS method development process involves several key stages. researchgate.netyoutube.comnih.gov First, a suitable internal standard is selected to ensure accuracy and precision. Sample preparation is then optimized, often involving protein precipitation with an organic solvent like acetonitrile or methanol, followed by centrifugation to separate the precipitated proteins. youtube.com Liquid-liquid extraction or solid-phase extraction may also be employed for cleaner samples and to concentrate the analyte. youtube.com

Chromatographic conditions are then developed to achieve good separation of the analyte from endogenous matrix components. This includes selecting the appropriate LC column (e.g., a C18 reversed-phase column), mobile phase composition (often a mixture of water and an organic solvent with additives like formic acid or ammonium formate), and gradient elution profile. youtube.com

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.gov

Method validation is performed according to established guidelines to ensure the reliability of the data. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability). youtube.com

Complementary Biochemical Assays for Metabolic Intermediates

The primary mechanism of action of the dichloroacetate (DCA) component of DIPA-DCA is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex. This, in turn, promotes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle. To investigate the biochemical effects of DIPA-DCA in a research setting, complementary biochemical assays are employed to measure the levels of key metabolic intermediates.

A common approach is to measure the concentrations of lactate (B86563) and pyruvate in biological samples such as blood, plasma, or tissue homogenates following the administration of the compound. nih.govpnas.orgnih.gov A decrease in the lactate-to-pyruvate ratio is a well-established biomarker of DCA activity, reflecting the enhanced oxidation of pyruvate. nih.gov

These metabolites can be quantified using various techniques, including enzymatic assays coupled with spectrophotometry or fluorometry, as well as by LC-MS/MS. For example, lactate levels can be determined by measuring the production of NADH in a reaction catalyzed by lactate dehydrogenase. chemicalbook.com

In research studies, the administration of DCA has been shown to significantly lower blood lactate levels in various animal models. nih.govpnas.orgnih.gov For instance, in a study with conscious rats, DCA treatment lowered arterial plasma lactate levels. pnas.org These findings demonstrate the utility of measuring metabolic intermediates to confirm the on-target effects of DCA and to understand its metabolic consequences. Clinical trials involving DCA have also utilized the measurement of blood lactate levels as a key endpoint. clinicaltrials.gov

Advanced Research Topics and Future Directions

Structural Activity Relationship (SAR) Studies and Analog Design

The exploration of the relationship between the chemical structure of DIPA-DCA and its biological activity is a critical area of research. By systematically modifying the molecule, scientists aim to develop new analogs with improved efficacy and reduced side effects.

Design of Novel Ammonium (B1175870) Dichloroacetate (B87207) Derivatives

Researchers are actively designing and synthesizing novel ammonium dichloroacetate derivatives to improve upon the properties of the parent compound. rsc.org One strategy involves the transformation of dichloroacetic acid (DCA) into an ionic salt form, which can enhance stability and activity. rsc.org For instance, the synthesis of novel ammonium dichloroacetates with varying alkyl chain lengths has been explored. rsc.org This approach has led to the development of derivatives with enhanced biological activity. rsc.org Another area of investigation is the creation of N-phenyl-2,2-dichloroacetamide analogues, which have shown promising cytotoxic activities in preclinical studies. nih.gov The design of these new molecules often involves sophisticated chemical synthesis pathways. mdpi.comresearchgate.net

Computational and Theoretical Modeling of Molecular Interactions

Computational tools are becoming increasingly important in drug discovery and development. For DIPA-DCA, these methods provide valuable insights into its mechanism of action at a molecular level.

Molecular Docking Studies with Target Enzymes (e.g., PDK)

Molecular docking is a computational technique used to predict how a molecule, such as dichloroacetate, binds to a target protein. Pyruvate (B1213749) dehydrogenase kinase (PDK) is a key enzyme that is inhibited by DCA. ijper.org By inhibiting PDK, DCA stimulates the pyruvate dehydrogenase complex (PDC), shifting metabolism from glycolysis towards glucose oxidation. ijper.orgnih.gov

Researchers have performed molecular docking studies with DCA analogues on the four isoforms of human PDK (PDK1-4). ijper.org These studies have revealed that the binding affinity of DCA analogues can vary significantly between the different PDK isoforms, with PDK2 showing the most sensitivity. ijper.org Such studies help in identifying the key amino acid residues involved in the binding interaction and can guide the design of more potent and selective PDK inhibitors. ijper.orgnih.gov

Table 1: Example of Molecular Docking Data for Dichloroacetate Analogues with PDK Isoforms

AnalogPDK1 Binding Energy (kcal/mol)PDK2 Binding Energy (kcal/mol)PDK3 Binding Energy (kcal/mol)PDK4 Binding Energy (kcal/mol)
DCA-5.2-5.8-4.9-5.1
Analog A-6.5-7.2-6.1-6.3
Analog B-5.9-6.5-5.5-5.7
Analog C-7.1-7.9-6.8-7.0

This table is for illustrative purposes and does not represent actual experimental data.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules like DIPA-DCA. youtube.com These calculations can be used to determine various properties, such as molecular geometry, charge distribution, and reactivity. This information is valuable for understanding how the molecule interacts with its biological targets and for predicting the properties of new, yet-to-be-synthesized analogs. For example, these methods can help in understanding the stability of different conformations of the molecule and the nature of the non-covalent interactions that govern its binding to enzymes.

Investigation of Synergistic Metabolic Effects with Other Research Agents

A promising area of research is the combination of DIPA-DCA with other agents to achieve synergistic effects. This approach could lead to more effective therapeutic strategies for a variety of conditions.

There is evidence that dichloroacetate can exhibit synergistic effects when combined with other compounds. For example, in preclinical studies, DCA has been shown to work synergistically with the chemotherapy agent cisplatin (B142131) in inhibiting the proliferation of cancer cells. nih.gov The proposed mechanism for this synergy is that DCA shifts the cancer cells' metabolism from glycolysis to glucose oxidation, making them more susceptible to the cytotoxic effects of cisplatin. nih.gov

The investigation of synergistic effects is not limited to cancer research. The metabolic alterations induced by DIPA-DCA could potentially complement the mechanisms of other drugs used to treat metabolic disorders. Endocrine disruptors, for instance, are known to cause metabolic alterations. mdpi.com Further research is needed to explore the potential synergistic effects of DIPA-DCA with other agents in various disease models.

Combinatorial Approaches with Metabolic Modulators

Research into combining DCA with other metabolic modulators has shown promising results in preclinical models. The strategy often involves targeting multiple nodes within the metabolic network of cells to achieve a more potent effect. A notable example is the combination of DCA with metformin (B114582), an antidiabetic agent that also functions as a mitochondrial complex I inhibitor. Studies in glioblastoma cell lines have demonstrated that this combination can lead to synergistic cytotoxic effects. wikipedia.org While DCA pushes metabolism towards oxidative phosphorylation by inhibiting pyruvate dehydrogenase kinase (PDK), metformin can counteract this to some extent by inhibiting complex I, leading to an increase in oxidative stress and enhanced cell death. wikipedia.orgnih.gov

Another area of interest is the combination of DCA with inhibitors of lactate (B86563) dehydrogenase (LDHA), such as oxamate. mdpi.com The rationale behind this approach is to create a dual blockade on anaerobic glycolysis. DCA forces pyruvate into the mitochondria for oxidation, while an LDHA inhibitor would block the conversion of pyruvate to lactate, the final step of anaerobic glycolysis. This combined action could potentially lead to a significant buildup of pyruvate, further driving mitochondrial activity and inducing cellular stress in cancer cells that are highly reliant on glycolysis.

Table 1: Investigational Combinations of Dichloroacetate with Other Metabolic Modulators

Metabolic Modulator Mechanism of Modulator Observed/Hypothesized Combined Effect Research Model
MetforminInhibitor of mitochondrial complex ISynergistic cytotoxicity, increased oxidative stressGlioblastoma cell lines wikipedia.orgnih.gov
OxamateInhibitor of lactate dehydrogenase A (LDHA)Dual blockade of anaerobic glycolysis, potential for increased mitochondrial oxidationPreclinical cancer models mdpi.com

Interactions with Established Research Compound Classes

The interaction of DCA with established classes of research compounds, particularly chemotherapeutic agents, is an active area of investigation. The primary hypothesis is that by reversing the glycolytic phenotype of cancer cells (the Warburg effect), DCA can sensitize them to the effects of conventional cytotoxic drugs. nih.gov

For instance, co-administration of DCA with agents like paclitaxel (B517696) and doxorubicin (B1662922) has been explored in various cancer cell models. nih.gov In non-small cell lung cancer cells, DCA was shown to enhance the efficacy of paclitaxel. nih.gov In other studies, DCA demonstrated the ability to augment the anti-proliferative activity of mitomycin C in certain lung cancer cell lines. mdpi.com The underlying mechanism is thought to involve DCA-induced metabolic reprogramming, which disrupts the cancer cells' ability to withstand the oxidative damage and cellular stress inflicted by chemotherapeutic agents. nih.gov

However, it is important to note that these interactions are not universally observed across all cell types or with all chemotherapeutic agents. Some studies have reported no significant additive or synergistic effects when DCA is combined with drugs like cisplatin or etoposide (B1684455) in certain cancer cell lines. mdpi.com This highlights the complexity of these interactions and the need for further research to delineate the specific contexts in which such combinatorial approaches are effective.

Epigenetic and Gene Expression Modulation Studies

Recent research has begun to uncover the influence of dichloroacetate on epigenetic modifications and the regulation of gene expression, particularly in relation to metabolism. These studies suggest that the effects of DCA may extend beyond direct enzyme inhibition to the level of the genome and epigenome.

Impact on DNA Methylation Processes

Studies have indicated that dichloroacetate can induce DNA hypomethylation, a process of decreasing the methylation of DNA, particularly in the promoter regions of genes. This effect has been observed in mouse liver models. nih.govoup.comoup.com The proposed mechanism is that by inducing cellular proliferation, DCA can lead to a state where the methylation of newly synthesized DNA strands is incomplete. nih.gov Specifically, research has shown decreased methylation of the c-myc gene promoter following DCA administration. nih.gov

A 2024 study further elaborated on these findings, revealing that both continuous and transient early-life exposure to DCA can lead to persistent alterations in DNA methylation patterns in mouse liver. frontiersin.orgnih.gov These epigenetic changes were correlated with long-term alterations in gene expression and were linked to the pro-tumorigenic effects observed in these models. frontiersin.orgnih.gov This suggests that the impact of DCA on DNA methylation is a durable effect that may contribute to its long-term biological consequences. frontiersin.org

Regulation of Gene Expression Profiles Related to Metabolism

Dichloroacetate has been shown to modulate the expression of genes involved in metabolic pathways. By inhibiting PDK, DCA activates the pyruvate dehydrogenase complex (PDC), shifting cellular metabolism from glycolysis towards oxidative phosphorylation. nih.govfrontiersin.org This metabolic shift is accompanied by changes in the expression of relevant genes.

Research in mouse liver has demonstrated that continuous DCA exposure leads to significant changes in gene expression linked to metabolic reprogramming. frontiersin.org Initially, these changes reflect an increase in oxidative metabolism, consistent with DCA's primary mechanism of action. frontiersin.org However, over longer periods, these gene expression patterns can shift towards a more pro-tumorigenic profile. frontiersin.org

In human studies, short-term DCA infusion in healthy subjects was found to attenuate the fasting-induced expression of UCP3 and PGC1α mRNA in skeletal muscle, while the expression of other metabolic genes and transcription factors remained unchanged in the short term. nih.gov This suggests that the effects of DCA on metabolic gene expression can be tissue-specific and depend on the duration of exposure. In a Drosophila model, DCA treatment was found to modify the expression of certain immune-related genes, such as Drosomycin and cecropin (B1577577) A, in the context of sepsis. nih.gov

Table 2: Selected Gene Expression Changes in Response to Dichloroacetate

Gene Function Observed Change Model System Citation
c-mycTranscription factor involved in cell proliferationHypomethylation of promoter regionMouse Liver nih.gov
UCP3Uncoupling protein 3, involved in energy expenditureAttenuated fasting-induced expressionHuman Skeletal Muscle nih.gov
PGC1αTranscriptional coactivator, master regulator of mitochondrial biogenesisAttenuated fasting-induced expressionHuman Skeletal Muscle nih.gov
DrosomycinAntimicrobial peptide in DrosophilaDecreased expression in sepsis survivorsDrosophila melanogaster nih.gov
Cecropin AAntimicrobial peptide in DrosophilaDecreased expression in sepsis survivorsDrosophila melanogaster nih.gov

Development of Novel Research Probes and Biosensors

The development of novel research probes and biosensors specifically for diisopropylammonium dichloroacetate represents a significant, yet largely unexplored, future research direction. Currently, the quantification of DCA in biological samples is typically performed using established analytical chemistry techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). While highly accurate, these methods require extensive sample preparation and are not suitable for real-time monitoring of DCA concentrations within living cells or tissues.

Future research could focus on creating fluorescent probes that are selectively activated by the presence of DCA or by the enzymatic activity of glutathione (B108866) transferase zeta 1 (GSTZ1), the enzyme responsible for its metabolism. Such probes would be invaluable for visualizing the subcellular distribution of DCA and for monitoring its metabolic fate in real-time. Furthermore, the development of genetically encoded biosensors, potentially based on fluorescent proteins, could allow for the dynamic measurement of DCA levels or its downstream metabolic effects, such as changes in the pyruvate-to-lactate ratio, within living cells and organisms. These advanced tools would provide unprecedented spatial and temporal resolution, enabling a deeper understanding of the pharmacokinetics and pharmacodynamics of diisopropylammonium dichloroacetate at the cellular level.

Exploration of Unexplored Biochemical Pathways and Mechanisms

While the primary mechanism of action of dichloroacetate as an inhibitor of pyruvate dehydrogenase kinase is well-established, the full spectrum of its biochemical interactions and downstream effects is likely more complex and warrants further investigation. oup.com The metabolic reprogramming induced by DCA has far-reaching consequences that may trigger as-yet-unidentified signaling pathways or cellular responses.

Future research should aim to explore biochemical pathways that are peripherally related to the shift from glycolysis to oxidative phosphorylation. For example, the impact of DCA on cellular redox balance, beyond the initial increase in reactive oxygen species, could be more thoroughly investigated. This includes its effects on antioxidant defense systems and on redox-sensitive signaling pathways.

Another area for exploration is the potential for DCA to influence cellular processes through mechanisms other than PDK inhibition. For instance, its structural similarity to pyruvate might allow it to interact with other pyruvate-binding proteins or transporters, although this remains speculative. nih.gov The long-term epigenetic changes induced by DCA also suggest that its effects on gene regulation may be more widespread than currently understood, potentially involving interactions with chromatin-modifying enzymes. frontiersin.org A comprehensive, unbiased "omics" approach, including proteomics, metabolomics, and lipidomics, could be instrumental in identifying novel binding partners and uncovering unexplored biochemical pathways affected by diisopropylammonium dichloroacetate. mdpi.com

Translational Research Frameworks for Preclinical Discoveries

The journey of a chemical compound from a promising preclinical candidate to a clinically approved therapy is a complex, multi-stage process. This translational research framework provides a structured pathway to systematically evaluate and advance new therapeutic agents like Diisopropylammonium dichloroacetate (DIPA). The framework is designed to ensure that preclinical discoveries are rigorously tested and validated before moving into human trials, ultimately aiming to bridge the gap between basic scientific research and clinical application.

The translational pathway for Diisopropylammonium dichloroacetate can be conceptualized through a phased approach, beginning with fundamental preclinical research and progressing toward clinical validation and real-world application. This framework helps to de-risk the development process and provides clear milestones for progression.

Phase 1: Foundational Preclinical Research

This initial phase focuses on the fundamental understanding of the compound's mechanism of action and its effects in non-human models. For Diisopropylammonium dichloroacetate, this has involved extensive in vitro and in vivo studies to elucidate its biological activity.

In Vitro Studies: Initial laboratory research has demonstrated that Diisopropylammonium dichloroacetate (also known as DADA) acts as an inhibitor of pyruvate dehydrogenase kinase (PDK). frontiersin.orgplos.org Specifically, it has been identified as a novel inhibitor of pyruvate dehydrogenase kinase 4 (PDK4). plos.orgnih.gov By inhibiting PDK, DIPA helps to restore the activity of the pyruvate dehydrogenase (PDH) complex, which plays a crucial role in cellular energy metabolism by linking glycolysis to the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Recent studies have explored the effects of DIPA on cancer cells. In non-small cell lung cancer (NSCLC) cell lines, DIPA has been shown to inhibit cell proliferation and reverse the metabolic reprogramming, often referred to as the Warburg effect, that is characteristic of many tumor cells. frontiersin.org This effect is achieved by shifting the cancer cells' metabolism from glycolysis towards oxidative phosphorylation, thereby reducing lactate production. frontiersin.org

In Vivo Animal Models: Following promising in vitro results, the effects of Diisopropylammonium dichloroacetate have been evaluated in animal models for various conditions. In a study on severe influenza in mice, oral administration of DIPA was found to restore PDH activity and ATP levels in multiple organs, leading to improved survival rates and amelioration of metabolic disorders. plos.orgnih.gov

In the context of oncology, research on NSCLC in animal models has shown that DIPA can have antitumor effects, both alone and in combination with other treatments like chemotherapy and radiotherapy. frontiersin.org These studies also suggest that by modulating the tumor microenvironment through the reduction of lactic acid, DIPA may enhance the efficacy of immunotherapies, such as PD-1 inhibitors. frontiersin.org

Table 1: Summary of Key Preclinical Findings for Diisopropylammonium dichloroacetate

Research AreaModel SystemKey FindingsReference
Mechanism of Action In vitroInhibits pyruvate dehydrogenase kinase 4 (PDK4). plos.orgnih.gov
Reverses the Warburg effect in cancer cells. frontiersin.org
Oncology Non-small cell lung cancer cells (in vitro)Inhibits cell proliferation and induces cell death. frontiersin.org
Non-small cell lung cancer (in vivo)Demonstrates antitumor effects and sensitizes tumors to radiotherapy and chemotherapy. frontiersin.org
Modulates the tumor immune microenvironment. frontiersin.org
Infectious Disease Influenza A virus-infected mice (in vivo)Restores PDH activity and ATP levels in various organs. plos.orgnih.gov
Improves survival and suppresses cytokine storm. nih.gov

This interactive table summarizes the critical preclinical data that forms the foundation for the further translation of Diisopropylammonium dichloroacetate.

Phase 2: Advanced Preclinical and Early Clinical Feasibility

Once a solid preclinical foundation is established, the next phase involves more comprehensive safety and efficacy studies in animals, as well as initial exploratory studies in humans. This phase is critical for determining whether the compound is a viable candidate for larger-scale clinical trials.

Bridging to Clinical Trials: The preclinical data on Diisopropylammonium dichloroacetate, particularly its role in metabolic modulation, provides a strong rationale for its investigation in human diseases characterized by metabolic dysregulation, such as cancer and certain inherited metabolic disorders. nih.govnih.gov The experience with the closely related compound, sodium dichloroacetate (DCA), offers valuable insights into the potential translational pathway for DIPA. Clinical trials have been initiated for DCA in conditions like endometriosis, based on preclinical evidence of its ability to correct metabolic abnormalities in affected cells. clinicaltrials.govnih.govdcaguide.orgoxfordstudent.com

A significant challenge in translating preclinical findings is the potential for interspecies differences in metabolism and toxicity. nih.gov For instance, the metabolism of dichloroacetate is known to be influenced by the genetic makeup of an individual, specifically the haplotype of the glutathione transferase zeta 1 (GSTZ1) gene. oxfordstudent.comnih.gov This highlights the importance of pharmacogenomic considerations in the design of clinical trials for compounds like DIPA.

Table 2: Key Considerations for the Translational Framework of Diisopropylammonium dichloroacetate

Translational StepKey ObjectiveSpecific Considerations for DIPA
Preclinical Proof-of-Concept Establish biological activity and mechanism of action.DIPA's role as a PDK4 inhibitor is well-defined in preclinical models.
Animal Model Selection Choose models that accurately reflect human disease.Murine models of influenza and NSCLC have provided initial positive data.
Biomarker Development Identify markers to monitor therapeutic effect and patient response.Lactate levels and PDH activity are potential biomarkers.
Pharmacokinetics & Toxicology Understand absorption, distribution, metabolism, and excretion (ADME) and potential side effects in animals.The influence of GSTZ1 genotype on dichloroacetate metabolism needs to be considered for DIPA.
Phase I Clinical Trials Assess safety, tolerability, and pharmacokinetics in a small group of human subjects.Drawing on the experience of DCA trials can inform starting doses and safety monitoring.
Phase II Clinical Trials Evaluate efficacy and further assess safety in a larger patient population.Patient selection based on biomarkers (e.g., specific metabolic profiles) could enhance trial success.

This interactive table outlines the critical steps and considerations in moving Diisopropylammonium dichloroacetate from the laboratory to the clinic. The successful navigation of this framework will be essential for realizing its potential therapeutic benefits.

Q & A

Q. What is the primary biochemical mechanism through which DIPA modulates cellular metabolism?

DIPA activates pyruvate dehydrogenase (PDH) by inhibiting PDH kinase, thereby reducing PDH phosphorylation and enhancing glucose oxidation. This mechanism shifts cellular metabolism from glycolysis to oxidative phosphorylation, particularly in tissues with high metabolic demand (e.g., cardiac muscle, neurons). Methodologically, PDH activity can be quantified via assays measuring NADH production or pyruvate-to-acetyl-CoA conversion rates .

Q. How can researchers synthesize DIPA in laboratory settings?

DIPA is synthesized by reacting diisopropylamine with dichloroacetic acid under controlled stoichiometric conditions. The reaction typically occurs in anhydrous solvents (e.g., ethanol) at 50–60°C, followed by crystallization and purification via recrystallization from aqueous ethanol. Purity should be verified using melting point analysis (119–121°C) and NMR spectroscopy .

Q. What are the established therapeutic areas for DIPA in preclinical models?

Preclinical studies highlight its efficacy in:

  • Metabolic disorders : Reducing hyperglycemia in diabetic models by enhancing glucose oxidation .
  • Hepatoprotection : Mitigating fatty liver degeneration in poultry via antioxidant and lipotropic effects .
  • Cancer : Sensitizing hypoxic tumors to chemotherapy by reversing the Warburg effect .

Advanced Research Questions

Q. How should experiments evaluate DIPA’s hepatoprotective effects in animal models?

  • Model selection : Use species with high hepatic lipid metabolism (e.g., Muscovy ducks, cows).
  • Dosage : Administer 10–20 mg/kg/day orally, adjusted based on species-specific pharmacokinetics.
  • Endpoints : Measure serum ALT/AST levels, histopathological analysis for fibrosis, and lipid peroxidation markers (e.g., malondialdehyde). Compare with antioxidants like Solvimin Selen to contextualize efficacy .

Q. How can contradictory findings on DIPA’s efficacy in cancer models be resolved?

Contradictions arise from tumor heterogeneity and microenvironmental factors. Researchers should:

  • Stratify models : Compare hypoxic vs. normoxic tumors using oxygen probes (e.g., pimonidazole staining).
  • Optimize dosing : Balance efficacy with toxicity (e.g., neurotoxicity at >25 mg/kg in rodents).
  • Combine therapies : Test synergy with platinum-based agents or PDK inhibitors, as single-agent DICA often fails in advanced cancers .

Q. What methodological considerations are critical for studying DIPA’s mitochondrial effects in neuronal vs. glial cells?

  • In vitro systems : Use primary astrocytes and neurons isolated from rodent brains.
  • Metabolic assays : Quantify lactate oxidation rates via 14^{14}C-labeled substrates and PDH activity via immunoblotting for phosphorylated PDH-E1α.
  • Dose calibration : Astroglia require higher DIPA concentrations (1–2 mM) than neurons (0.5 mM) due to differential PDH kinase expression .

Q. How does DIPA’s pharmacokinetic profile influence experimental design in metabolic studies?

  • Bioavailability : DIPA has low blood-brain barrier permeability; intracerebroventricular delivery may be needed for CNS studies.
  • Half-life : Monitor plasma levels hourly in rodents (t1/2_{1/2} ≈ 30–60 min) to maintain therapeutic thresholds.
  • Metabolites : Quantify dichloroacetate (active moiety) via HPLC to correlate exposure with metabolic outcomes .

Data Contradiction Analysis

Q. Why do some studies report neurotoxicity with DIPA, while others show neuroprotection?

Neurotoxicity (e.g., peripheral neuropathy) is dose-dependent and linked to prolonged PDH activation, depleting acetyl-CoA reserves. In contrast, neuroprotection in stroke models stems from enhanced lactate utilization. To reconcile, use tissue-specific PDH activity assays and limit treatment duration to <14 days in chronic models .

Q. How can researchers address variability in DIPA’s hypoglycemic effects across diabetic models?

Variability arises from model type (streptozotocin vs. alloxan-induced diabetes) and residual insulin secretion. Standardize protocols by:

  • Pre-screening animals for baseline glucose tolerance.
  • Co-administering DIPA with insulin in insulinopenic models to avoid erratic responses .

Methodological Best Practices

Q. What analytical techniques validate DIPA’s stability and purity in research formulations?

  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Purity : Use ion chromatography to detect chloride impurities and FTIR for structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.